2-Chloroquinoline-6-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNLGTKENNXLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156387-51-7 | |
| Record name | 2-chloroquinoline-6-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloroquinoline-6-sulfonamide
This technical guide provides a comprehensive overview of the known and predicted chemical properties, representative experimental protocols, and potential biological activities of 2-Chloroquinoline-6-sulfonamide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be derived from its structure and data from chemical databases.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂S | PubChem[1] |
| Molecular Weight | 242.68 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.99167 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1156387-51-7 | ChemScene |
| SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)N | PubChem[1] |
| InChI | InChI=1S/C9H7ClN2O2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H,(H2,11,13,14) | PubChem[1] |
| Predicted XlogP | 1.5 | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Predicted Mass Spectrometry Data
The following table summarizes the predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful for its identification in mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 242.99895 | 146.1 |
| [M+Na]⁺ | 264.98089 | 157.5 |
| [M-H]⁻ | 240.98439 | 149.8 |
| [M+NH₄]⁺ | 260.02549 | 164.6 |
| [M+K]⁺ | 280.95483 | 152.0 |
| Data sourced from PubChem.[1] |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of this compound are not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for quinoline sulfonamides, a representative protocol is provided below.
General Synthetic Workflow
The synthesis of this compound would likely proceed via a two-step process starting from a suitable quinoline precursor. The general workflow would involve the formation of the sulfonyl chloride intermediate, followed by amination.
Representative Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of similar sulfonamide compounds and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of 2-Chloroquinoline-6-sulfonyl Chloride
The synthesis of the sulfonyl chloride intermediate is a crucial first step.
-
Reaction: A suitable 2-chloroquinoline starting material would be reacted with an excess of chlorosulfonic acid.
-
Procedure: To a cooled (0-5 °C) and stirred solution of 2-chloroquinoline, chlorosulfonic acid is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., at 70-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is then carefully poured onto crushed ice. The precipitated solid, 2-chloroquinoline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
The conversion of the sulfonyl chloride to the sulfonamide is typically achieved through reaction with an ammonia source.
-
Reaction: 2-Chloroquinoline-6-sulfonyl chloride is reacted with an aqueous solution of ammonia.
-
Procedure: The crude 2-chloroquinoline-6-sulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone or THF). The solution is cooled in an ice bath, and an excess of concentrated ammonium hydroxide is added dropwise with vigorous stirring. The reaction is stirred for several hours at room temperature.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is treated with water, and the solid product is collected by filtration. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Methods
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the positions of the chloro and sulfonamide groups on the quinoline ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H and S=O stretching vibrations of the sulfonamide group.
-
Melting Point Analysis: The melting point of the purified compound would be determined as an indicator of its purity.
Potential Biological Activities and Signaling Pathways
The hybrid structure of this compound, combining a quinoline core with a sulfonamide moiety, suggests potential for significant biological activity, particularly in the areas of oncology and infectious diseases.
Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Pathway
Numerous quinoline and sulfonamide derivatives have been reported to exhibit anticancer properties through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[2] The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated pathway in many human cancers and a common target for novel anticancer agents.
Antibacterial Activity: Dual Mechanism of Action
The combination of a quinoline and a sulfonamide moiety suggests a potential dual-action antibacterial mechanism. Quinolone antibiotics are known to inhibit bacterial DNA replication, while sulfonamides interfere with folate synthesis.
-
Inhibition of DNA Gyrase and Topoisomerase IV: The quinoline core can target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[3]
-
Inhibition of Folate Biosynthesis: The sulfonamide group can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Its depletion halts bacterial growth and replication.[3]
Conclusion
References
- 1. PubChemLite - this compound (C9H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide
This technical guide provides a detailed overview of the synthesis of 2-chloroquinoline-6-sulfonamide, a key intermediate in the development of various therapeutic agents. The document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a comprehensive look at a viable synthetic protocol, including experimental details and workflow visualization.
Core Synthesis Route: Vilsmeier-Haack Chlorination
The primary and most direct method for the synthesis of this compound involves the chlorination of 2-hydroxyquinoline-6-sulfonamide. This transformation is efficiently achieved using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
A notable advantage of this approach is the one-pot nature of the reaction, which simplifies the experimental setup and workup procedures. The reaction proceeds cleanly, providing the desired product in high yield after a straightforward purification process.
Quantitative Reaction Data
The following table summarizes the key quantitative data associated with the Vilsmeier-Haack chlorination protocol for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 2-Hydroxyquinoline-6-sulfonamide | - |
| Chlorinating Agent | Vilsmeier-Haack Reagent (POCl₃/DMF) | Prepared in situ |
| Reaction Temperature | 110 °C | Reflux temperature |
| Reaction Time | Not specified | Reaction is monitored until completion |
| Yield | 90% | Isolated yield after purification |
| Melting Point | 190-192 °C | Characterization data for the final product |
| Purification Method | Recrystallization | From ethanol |
Experimental Protocol
This section details the step-by-step experimental procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
2-Hydroxyquinoline-6-sulfonamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Ice
-
Standard laboratory glassware and apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxyquinoline-6-sulfonamide and N,N-dimethylformamide is prepared.
-
Reagent Addition: Phosphorus oxychloride is added cautiously to the stirred mixture. The addition should be performed in a well-ventilated fume hood due to the exothermic nature of the reaction and the evolution of HCl gas.
-
Reaction Execution: The reaction mixture is heated to 110 °C and maintained at this temperature under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the crude product.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining inorganic impurities.
-
Purification: The crude this compound is purified by recrystallization from ethanol to afford the final product as a crystalline solid.
-
Characterization: The purity and identity of the final compound are confirmed by determining its melting point and using spectroscopic methods such as NMR and mass spectrometry.
Visualized Workflows and Pathways
The following diagrams illustrate the chemical synthesis workflow and a representative signaling pathway where quinoline-based compounds are often implicated.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Representative signaling pathway potentially modulated by quinoline sulfonamides.
Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroquinoline-6-sulfonamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data, supplemented with experimental data from closely related analogs—2-chloroquinoline and benzenesulfonamide—to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its derivatives.
Predicted Spectroscopic Data for this compound
Mass Spectrometry (MS)
The predicted mass spectral data for this compound (C9H7ClN2O2S) is detailed below.
| Adduct | m/z |
| [M+H]+ | 242.99895 |
| [M+Na]+ | 264.98089 |
| [M-H]- | 240.98439 |
| [M+NH4]+ | 260.02549 |
| [M+K]+ | 280.95483 |
| [M+H-H2O]+ | 224.98893 |
| [M]+ | 241.99112 |
| [M]- | 241.99222 |
Experimental Spectroscopic Data of Analogous Compounds
To approximate the spectroscopic characteristics of this compound, this section presents experimental data for its core structural components: 2-chloroquinoline and benzenesulfonamide.
2-Chloroquinoline
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum of 2-Chloroquinoline
The proton NMR spectrum of 2-chloroquinoline would exhibit signals corresponding to the protons on the quinoline ring system.
¹³C NMR Spectrum of 2-Chloroquinoline
The carbon NMR spectrum provides insight into the carbon framework of the quinoline core.
| Chemical Shift (ppm) | Assignment |
| 151.8 | C2 |
| 148.1 | C8a |
| 138.8 | C4 |
| 130.1 | C8 |
| 128.9 | C5 |
| 127.5 | C7 |
| 127.4 | C6 |
| 126.9 | C4a |
| 122.5 | C3 |
2.1.2. Infrared (IR) Spectroscopy of 2-Chloroquinoline
The IR spectrum of 2-chloroquinoline shows characteristic absorptions for the aromatic system and the carbon-chlorine bond.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3100 | C-H stretching (aromatic) |
| 1600-1650 | C=C stretching (aromatic) |
| 1500-1550 | C=N stretching |
| 700-850 | C-Cl stretching |
2.1.3. Mass Spectrometry (MS) of 2-Chloroquinoline
The mass spectrum of 2-chloroquinoline shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1][2]
| m/z | Relative Intensity | Assignment |
| 163 | High | [M]+ |
| 165 | Lower (approx. 1/3 of M) | [M+2]+ (due to ³⁷Cl isotope) |
| 128 | High | [M-Cl]+ |
Benzenesulfonamide
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum of Benzenesulfonamide
The proton NMR spectrum of benzenesulfonamide is characterized by signals from the aromatic protons and the sulfonamide NH₂ protons.[3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.84 | m | 2H | Aromatic H (ortho to SO₂NH₂) |
| 7.47-7.70 | m | 3H | Aromatic H (meta, para) |
| 7.33 | s | 2H | SO₂NH₂ |
2.2.2. Infrared (IR) Spectroscopy of Benzenesulfonamide
The IR spectrum of benzenesulfonamide displays characteristic bands for the sulfonamide group and the benzene ring.[4]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3350-3450 | N-H stretching (asymmetric and symmetric) |
| 3000-3100 | C-H stretching (aromatic) |
| 1310-1350 | S=O stretching (asymmetric) |
| 1150-1170 | S=O stretching (symmetric) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS). For electrospray ionization (ESI), the sample is ionized by applying a high voltage to a nebulizing needle. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
2-Chloroquinoline-6-sulfonamide: A Technical Guide on its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential mechanisms of action for the synthetic compound 2-Chloroquinoline-6-sulfonamide. While direct experimental evidence for this specific molecule is limited in the public domain, this document synthesizes the known biological activities and mechanisms of its core chemical moieties: the quinoline and sulfonamide groups. By examining the established roles of these components in various therapeutic contexts, including oncology, infectious diseases, and enzyme inhibition, we can infer and propose likely signaling pathways and molecular targets for this compound. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this and related compounds.
Introduction
This compound is a heterocyclic compound that integrates two pharmacologically significant scaffolds: a chloroquinoline ring and a sulfonamide group. Quinoline derivatives are known for a wide array of biological activities, including antimalarial, anticancer, and antibacterial effects.[1][2] Similarly, the sulfonamide moiety is a cornerstone of various therapeutic agents, renowned for its antibacterial, diuretic, and anticancer properties.[1][3][4] The hybridization of these two pharmacophores in this compound suggests a potential for multifaceted biological activity. This guide will explore the theoretical mechanisms of action derived from the known properties of its constituent parts.
Potential Mechanisms of Action
Based on the extensive research into quinoline and sulfonamide derivatives, the mechanism of action for this compound can be postulated to involve several key pathways.
Anticancer Activity
Novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have demonstrated cytotoxic activity against various cancer cell lines, including Lung, HeLa, Colorectal, and breast cancer.[5] Molecular docking studies of these related compounds suggest that a potential mechanism of action could be the inhibition of the Phosphoinositide 3-kinase (PI3K) enzyme.[5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Diagram: Proposed PI3K Inhibition Pathway
Caption: Proposed inhibition of the PI3K signaling pathway by this compound.
Antimicrobial Activity
The combination of a quinoline core and a sulfonamide group suggests potential for potent antimicrobial activity.
-
Inhibition of Folate Synthesis (Sulfonamide Moiety): Sulfonamides are classic competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to bacteriostasis.[7]
-
Inhibition of DNA Gyrase and Topoisomerase IV (Quinoline Moiety): Quinolone antibiotics function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are crucial for DNA replication, recombination, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[2]
Diagram: Dual Antimicrobial Mechanisms
Caption: Postulated dual antimicrobial mechanisms of action.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][3] Certain quinoline-based sulfonamides have been developed as potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms, such as CA IX and CA XII.[9] These enzymes play a role in regulating pH in the tumor microenvironment, which is crucial for tumor progression and metastasis. Inhibition of these enzymes can disrupt the acidic tumor environment and potentially inhibit cancer cell growth.
Quantitative Data from Related Compounds
Table 1: Anticancer Activity of Novel Chloroquinoline-Benzenesulfonamide Derivatives [5]
| Compound | Cell Line | IC50 (µg/mL) |
| 2 | Lovo (Colorectal) | 28.82 |
| 2 | MCF-7 (Breast) | 44.34 |
| 7 | HeLa (Cervical) | >50 |
| 17 | HeLa (Cervical) | 30.92 |
| 17 | MDA-MB231 (Breast) | 26.54 |
| DCF (Ref.) | Lovo (Colorectal) | >50 |
| DCF (Ref.) | HeLa (Cervical) | 40.24 |
| DCF (Ref.) | MDA-MB231 (Breast) | 48.78 |
Table 2: Antimicrobial Activity of 7-Chloroquinoline Sulfonamide Derivatives [10]
| Compound | Bacterial Strain | Inhibition Zone (mm) |
| 2 | S. aureus | 18 |
| 2 | E. coli | 20 |
| 2 | K. pneumoniae | 19 |
| Ciprofloxacin (Ref.) | S. aureus | 25 |
| Ciprofloxacin (Ref.) | E. coli | 28 |
| Ciprofloxacin (Ref.) | K. pneumoniae | 26 |
| Compound | Fungal Strain | Inhibition Zone (mm) |
| 6 | P. simplicissimum | 28 |
| 6 | A. niger | 28 |
| Fluconazole (Ref.) | P. simplicissimum | 22 |
| Fluconazole (Ref.) | A. niger | 24 |
Table 3: Carbonic Anhydrase Inhibition by Quinoline-Based Sulfonamides [9]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 13a | 78.4 | 15.3 | 5.9 | 48.7 |
| 13b | 92.1 | 18.9 | 7.2 | 55.1 |
| 13c | 55.4 | 12.8 | 4.8 | 39.6 |
| 16 | 81.4 | 16.2 | 6.5 | 51.2 |
Experimental Protocols for Key Experiments
The following are generalized methodologies for key experiments cited in the literature for related compounds, which could be adapted for the study of this compound.
In Vitro Anticancer Activity Assay
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Diagram: Anticancer Activity Workflow
Caption: General workflow for in vitro anticancer activity screening.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Creation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with the potential for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The likely mechanisms of action are inferred from the well-established biological roles of its quinoline and sulfonamide components. Future research should focus on the synthesis and direct biological evaluation of this compound to validate these hypotheses. Key areas for investigation include:
-
In vitro and in vivo studies to determine its efficacy against a panel of cancer cell lines and microbial strains.
-
Enzymatic assays to confirm its inhibitory activity against PI3K, bacterial DHPS, DNA gyrase, and various carbonic anhydrase isoforms.
-
Structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
A thorough investigation into these areas will be crucial for elucidating the precise mechanism of action and realizing the therapeutic potential of this compound.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. frontiersrj.com [frontiersrj.com]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 2-Chloroquinoline-6-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-chloroquinoline-6-sulfonamide derivatives, focusing on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes proposed mechanisms of action through signaling pathway diagrams.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds in anticancer research. Their activity has been evaluated against various cancer cell lines, with several derivatives demonstrating significant cytotoxic effects. The primary proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as phosphoinositide 3-kinase (PI3K) and carbonic anhydrases (CAs).
Quantitative Anticancer Activity Data
The cytotoxic effects of various quinoline-sulfonamide derivatives have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The data from selected studies are summarized in the tables below.
Table 1: Cytotoxic Activity of Chloroquinoline-Sulfonamide Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | Lung (A549) | 35.21 | [1] |
| HeLa | 33.14 | [1] | |
| Colorectal (LoVo) | 28.82 | [1] | |
| Breast (MDA-MB-231) | 30.92 | [1] | |
| Derivative 2 | Lung (A549) | 38.91 | [1] |
| HeLa | 36.45 | [1] | |
| Colorectal (LoVo) | 32.17 | [1] | |
| Breast (MDA-MB-231) | 26.54 | [1] | |
| Derivative 3 | MCF-7 (Breast) | < 128 | [2] |
| HeLa | < 360 | [2] | |
| MDA-MB-468 (Breast) | < 30 | [2] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Quinoline-Based Sulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| QBS 1 | 78.4 | 153.7 | 55.4 | 9.8 | [3][4] |
| QBS 2 | 49.7 | 62.8 | 25.8 | 13.2 | [3][4] |
| QBS 3 | 86.8 | 998.2 | 8.4 | 8.7 | [3][4] |
Note: The specific structures of the derivatives are detailed in the cited references.
Experimental Protocols for Anticancer Activity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL in a suitable culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations and incubated for a further 48-72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
The inhibitory activity of the compounds against different human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydrase assay.[5]
Protocol:
-
Enzyme and Inhibitor Preparation: Purified hCA isoenzymes (I, II, IX, and XII) are used. The inhibitors are dissolved in DMSO.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) with a specific pH is prepared.
-
CO₂ Hydration Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor. The inhibition constant (Kᵢ) is calculated by fitting the data to the Michaelis-Menten equation.
Proposed Signaling Pathways in Anticancer Activity
Molecular docking studies suggest that this compound derivatives may exert their anticancer effects by inhibiting the PI3K enzyme.[1] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its inhibition can lead to apoptosis of cancer cells.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Tumor-associated carbonic anhydrase IX (CA IX) is overexpressed in many cancers and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are known inhibitors of carbonic anhydrases.
Caption: Inhibition of carbonic anhydrase IX in the tumor microenvironment.
Antimicrobial Activity
Certain this compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| QS-3 | P. aeruginosa | 64 | [6] |
| E. faecalis | 128 | [6] | |
| E. coli | 128 | [6] | |
| S. typhi | 512 | [6] | |
| QBSC 4d | S. aureus | 1.904 x 10⁻³ | [7] |
| E. coli | 6.09 x 10⁻³ | [7] | |
| C. albicans | 1.904 x 10⁻³ | [7] |
Note: The specific structures of the derivatives are detailed in the cited references.
Experimental Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[7]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway of bacteria. The combination of these two pharmacophores in a single molecule could lead to a dual mechanism of action.
Caption: Proposed dual mechanism of antimicrobial action.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a multi-step process. A general synthetic route is outlined below.
General Synthetic Procedure
-
Synthesis of the Quinoline Core: The quinoline scaffold can be constructed through various methods, such as the Conrad-Limpach or Doebner-von Miller reactions, often starting from an appropriately substituted aniline.[3]
-
Chlorination: The hydroxyl group at the 2-position of the quinoline ring is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
-
Introduction of the Sulfonamide Moiety: The sulfonamide group is typically introduced at the 6-position through sulfonation of the quinoline ring followed by conversion to the sulfonyl chloride and subsequent reaction with an amine. Alternatively, a pre-functionalized aniline bearing a sulfonamide group can be used as a starting material for the quinoline synthesis.[8]
Caption: General synthetic workflow for this compound derivatives.
Conclusion
This compound derivatives represent a versatile scaffold with significant potential in the development of new anticancer and antimicrobial agents. Their proposed mechanisms of action, targeting key cellular pathways, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to design and evaluate novel derivatives with enhanced biological activity. Future studies should focus on elucidating the precise molecular interactions and further optimizing the structure-activity relationships of these promising compounds.
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties [mdpi.com]
- 5. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a synthesized overview based on available information. Specific experimental details for 2-Chloroquinoline-6-sulfonamide are not extensively reported in publicly accessible literature. The methodologies and potential pathways described are based on common practices for analogous quinoline-based compounds and sulfonamides in early-stage drug discovery.
Introduction
Quinoline and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities. The compound this compound integrates these two pharmacophores, suggesting a potential for interesting pharmacological properties. This document aims to provide a technical framework for the in vitro evaluation of this compound, outlining plausible experimental designs and data presentation formats relevant to its structural class. While specific data for this compound is sparse, this guide serves as a template for its systematic investigation.
Potential Biological Activities and Screening
Given its chemical structure, this compound could be hypothesized to interact with various biological targets. Preliminary in vitro screening is essential to identify its primary mechanism of action.
Anticancer Activity
Quinoline derivatives are widely investigated for their antiproliferative effects. An initial assessment would involve screening against a panel of cancer cell lines.
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HCT116 | Colon Carcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
Antimicrobial Activity
Both quinoline and sulfonamide groups are known to impart antimicrobial properties. Evaluation against a range of bacterial and fungal strains would be a logical step.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | Data Not Available |
| Escherichia coli | Gram-negative bacteria | Data Not Available |
| Candida albicans | Fungus | Data Not Available |
Experimental Protocols
Detailed and reproducible protocols are fundamental to robust in vitro studies. The following sections outline standard methodologies that could be applied to this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of a potential antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Mechanistic Studies: Signaling Pathways
Should initial screenings reveal significant biological activity, subsequent studies would focus on elucidating the underlying mechanism of action. For instance, if anticancer activity is observed, investigating its impact on key signaling pathways would be crucial.
Apoptosis Induction Pathway
Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). A possible workflow to investigate this is outlined below.
Caption: Workflow for Investigating Apoptosis Induction.
Hypothetical Kinase Inhibition Pathway
Quinoline scaffolds are known to be present in numerous kinase inhibitors. If this compound shows antiproliferative activity, it might be acting through the inhibition of a protein kinase involved in cell growth and proliferation.
Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for biological activity based on its chemical structure. The experimental framework provided here offers a systematic approach to its in vitro characterization. Future studies should focus on executing these assays to generate empirical data, which will be crucial for validating its therapeutic potential and guiding any subsequent lead optimization efforts. Comprehensive screening, followed by detailed mechanistic studies, will be key to unlocking the pharmacological profile of this compound.
A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-based sulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery and synthesis of novel derivatives within this chemical class. It details various synthetic methodologies, experimental protocols for both synthesis and biological evaluation, and summarizes key quantitative structure-activity relationship (SAR) data. Special emphasis is placed on the mechanisms of action, which are elucidated through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutic agents based on the quinoline-sulfonamide framework.
Introduction
The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity. When coupled with a sulfonamide moiety (-SO₂NH₂), a versatile pharmacophore is created that has led to the development of a diverse array of therapeutic agents. The sulfonamide group can act as a zinc-binding group in metalloenzymes, a key interaction for inhibitors of enzymes like carbonic anhydrases. Furthermore, the aromatic nature of the quinoline scaffold allows for various substitutions, enabling fine-tuning of the molecule's physicochemical properties and biological targets. This guide explores the synthesis, biological activities, and mechanisms of action of these promising compounds.
Synthetic Methodologies
The synthesis of quinoline-based sulfonamides typically involves the formation of a quinoline sulfonyl chloride intermediate, which is then reacted with a variety of amines to generate the final sulfonamide derivatives. The specific starting materials and reaction conditions can be adapted to produce different isomers and substituted analogues.
General Synthetic Workflow
The overall process for synthesizing many quinoline-based sulfonamides can be generalized into a two or three-step process. This often involves the initial sulfonation of a quinoline derivative, followed by conversion to a sulfonyl chloride, and finally, reaction with a desired amine.
Caption: Generalized workflow for the synthesis of quinoline-based sulfonamides.
Experimental Protocols
Protocol 2.2.1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride
The reaction of 8-hydroxyquinoline with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride, a key intermediate.[1]
-
8-Hydroxyquinoline (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (approx. 5.0 eq) at 0 °C with stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
The mixture is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 8-hydroxyquinoline-5-sulfonyl chloride.
Protocol 2.2.2: Synthesis of 8-Hydroxyquinoline-5-sulfonamides
The intermediate sulfonyl chloride is reacted with an appropriate amine to form the sulfonamide.[1]
-
To a solution of the desired amine (4.0 eq) in anhydrous acetonitrile, 8-hydroxyquinoline-5-sulfonyl chloride (1.0 eq) is added slowly at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 2.2.3: Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,4-diamine based sulfonamides
This method involves the condensation of 4,7-dichloroquinoline with a diamine, followed by reaction with a sulfonyl chloride.[2]
-
A mixture of 4,7-dichloroquinoline (1.0 eq), p-phenylenediamine (1.0 eq), and p-toluenesulfonic acid (catalytic amount) in a suitable solvent (e.g., 2-ethoxyethanol) is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the precipitate formed is filtered, washed, and dried to give N-(7-chloroquinolin-4-yl)benzene-1,4-diamine.
-
This intermediate (1.0 eq) is dissolved in a mixture of dimethylformamide (DMF) and triethylamine (TEA).
-
The desired benzenesulfonyl chloride (1.1 eq) is added, and the mixture is stirred at room temperature to 60 °C for 12-16 hours.[2]
-
The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and purified.
Biological Activities and Mechanisms of Action
Quinoline-based sulfonamides have been investigated for a range of therapeutic applications, with promising results in oncology, infectious diseases, and neurology.
Anticancer Activity
Many novel quinoline-sulfonamides have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and modulation of signaling pathways involved in cell proliferation and survival.
3.1.1 Inhibition of Carbonic Anhydrases
Certain isoforms of human carbonic anhydrases (hCAs), particularly hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[4] Quinoline-based sulfonamides have been designed as potent inhibitors of these isoforms.[4][5]
Caption: Inhibition of carbonic anhydrase IX/XII by quinoline-sulfonamides.
3.1.2 Modulation of Cell Cycle and Apoptosis
Some quinoline-sulfonamides have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, compound 3c, an 8-hydroxyquinoline-5-sulfonamide derivative, was found to increase the transcriptional activity of p53 and p21, which are key regulators of the cell cycle.[3] It also altered the expression of the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, shifting the balance towards cell death.[3]
Caption: Apoptosis induction pathway modulated by certain quinoline-sulfonamides.
Table 1: Anticancer Activity of Selected Quinoline-Based Sulfonamides
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | C-32 (Melanoma) | 10.3 ± 0.9 | [1] |
| A549 (Lung) | 12.1 ± 1.1 | [1] | |
| MDA-MB-231 (Breast) | 13.5 ± 1.2 | [1] | |
| 11c | MDA-MB-231 (Breast) | 1.03 | [4] |
| MCF-7 (Breast) | 1.29 | [4] | |
| 13b | MDA-MB-231 (Breast) | 2.51 | [4] |
| MCF-7 (Breast) | 3.11 | [4] |
Table 2: Carbonic Anhydrase Inhibition Data
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 11c | 1560.0 | 125.3 | 8.4 | 45.3 | [4] |
| 13a | 78.4 | 89.2 | 25.8 | 9.8 | [4] |
| 13b | 92.1 | 110.5 | 5.5 | 13.2 | [4] |
| 13c | 55.4 | 98.7 | 18.6 | 8.7 | [4] |
| AAZ | 250.0 | 12.0 | 25.0 | 5.7 | [4] |
| Acetazolamide, a standard CA inhibitor. |
Antibacterial Activity
The hybridization of the quinoline scaffold, known for its role in quinolone antibiotics, with the sulfonamide moiety, characteristic of sulfa drugs, has yielded compounds with significant antibacterial properties.[2] These hybrids often exhibit dual mechanisms of action, making them promising candidates to combat bacterial resistance.
3.2.1 Dual Inhibition Mechanism
Quinolones typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby inhibiting bacterial growth.[2] Sulfonamides, on the other hand, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2] Hybrid molecules can potentially inhibit both pathways.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview
While specific research on 2-Chloroquinoline-6-sulfonamide as a carbonic anhydrase (CA) inhibitor is not extensively available in public literature, the broader class of quinoline-based sulfonamides has emerged as a significant area of interest in the development of targeted CA inhibitors. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, and inhibitory profiles of representative quinoline-based sulfonamides against various human carbonic anhydrase (hCA) isoforms.
This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the current understanding and experimental approaches for this class of compounds.
Introduction to Carbonic Anhydrases and the Role of Quinoline-Based Inhibitors
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a key target for therapeutic intervention.[2] Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide moiety acting as a zinc-binding group within the enzyme's active site.[3]
The quinoline scaffold, a fused bicyclic aromatic system, offers a versatile platform for the design of CA inhibitors. Its rigid structure and potential for diverse substitutions allow for the exploration of specific interactions with the active site residues of different CA isoforms, leading to improved potency and selectivity.[1][2]
Synthesis of Quinoline-Based Sulfonamides
The synthesis of quinoline-based sulfonamides typically involves a multi-step process. A common strategy is the reaction of a substituted 4-chloroquinoline derivative with an appropriate aminobenzenesulfonamide.[2]
General Synthetic Pathway
Mechanism of Action
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The primary sulfonamide group (-SO2NH2) is crucial for activity. In its deprotonated form (-SO2NH-), it coordinates to the zinc ion (Zn2+) at the catalytic core of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle.[3] The quinoline moiety of the inhibitor extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby influencing the inhibitor's affinity and isoform selectivity.[2]
Quantitative Inhibition Data
While specific data for this compound is not available, the following tables summarize the inhibition constants (Ki) of several representative quinoline-based sulfonamides against key human carbonic anhydrase isoforms.
Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Quinoline-Based Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |
| 3-(quinolin-4-ylamino)benzenesulfonamide derivative 1 | 966 | 83.3 | [1] |
| 3-(quinolin-4-ylamino)benzenesulfonamide derivative 2 | 4233 | 3594 | [1] |
| 4-((6-methylquinolin-4-yl)amino)benzenesulfonamide | 78.4 | 36.5 | [2] |
| 4-((6-methoxyquinolin-4-yl)amino)benzenesulfonamide | 92.1 | 58.4 | [2] |
| 4-((6-chloroquinolin-4-yl)amino)benzenesulfonamide | 55.4 | 7.3 | [2] |
| Acetazolamide (Standard) | 250 | 12 | [1] |
Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Quinoline-Based Sulfonamides
| Compound | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-((6-methylquinolin-4-yl)amino)benzenesulfonamide | 25.9 | 9.8 | [2] |
| 4-((6-methoxyquinolin-4-yl)amino)benzenesulfonamide | 5.5 | 13.2 | [2] |
| 4-((6-chloroquinolin-4-yl)amino)benzenesulfonamide | 18.6 | 8.7 | [2] |
| Acetazolamide (Standard) | 25 | 5.7 | [2] |
Experimental Protocols
Synthesis of 4-((6-Chloroquinolin-4-yl)amino)benzenesulfonamide (Representative Protocol)
This protocol is adapted from the general procedures reported for the synthesis of similar quinoline-based sulfonamides.[2]
-
Synthesis of 6-Chloro-4-hydroxyquinoline: A mixture of 4-chloroaniline and Meldrum's acid is heated with triethyl orthoformate. The resulting intermediate is then cyclized by heating in diphenyl ether to yield 6-chloro-4-hydroxyquinoline.
-
Synthesis of 4,6-dichloroquinoline: 6-Chloro-4-hydroxyquinoline is refluxed with an excess of phosphorus oxychloride (POCl3) to produce 4,6-dichloroquinoline.
-
Final Condensation: 4,6-dichloroquinoline is reacted with 4-aminobenzenesulfonamide in refluxing isopropanol in the presence of a catalytic amount of hydrochloric acid to yield the final product, 4-((6-chloroquinolin-4-yl)amino)benzenesulfonamide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[4]
-
Reagent Preparation:
-
Assay Procedure:
-
The assay is performed using a stopped-flow spectrophotometer.
-
The enzyme and inhibitor are pre-incubated in the assay buffer containing the pH indicator.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Initial reaction velocities are determined from the linear phase of the reaction progress curves.
-
Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.
-
Conclusion
Quinoline-based sulfonamides represent a promising class of carbonic anhydrase inhibitors with the potential for developing isoform-selective agents for various therapeutic applications. The data on representative compounds indicate that substitutions on the quinoline ring significantly influence the inhibitory potency and selectivity against different hCA isoforms. While there is a lack of specific data for this compound, the synthetic strategies and evaluation methods outlined in this guide provide a solid foundation for the future investigation of this and other novel quinoline-based sulfonamides as carbonic anhydrase inhibitors. Further research is warranted to explore the full potential of this chemical scaffold in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
2-Chloroquinoline-6-sulfonamide: A Potential Scaffold for Novel Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 2-Chloroquinoline-6-sulfonamide for cancer research is limited in publicly available literature. This guide provides a comprehensive overview of the therapeutic potential of the broader class of chloroquinoline and quinoline sulfonamide derivatives based on existing preclinical and clinical research. The findings presented for related compounds offer valuable insights into the potential mechanisms of action and applications of this compound.
Executive Summary
The quinoline and sulfonamide moieties are well-established pharmacophores in medicinal chemistry, each contributing to the biological activity of numerous approved drugs. The hybridization of these two scaffolds into quinoline sulfonamide derivatives has emerged as a promising strategy in the development of novel anticancer agents. These compounds have demonstrated a range of antitumor activities, including the inhibition of key signaling pathways, induction of apoptosis, and modulation of the tumor microenvironment. This technical guide consolidates the current understanding of chloroquinoline and quinoline sulfonamide derivatives in cancer research, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to inform future research and development efforts.
Mechanism of Action and Therapeutic Targets
Research into various chloroquinoline and quinoline sulfonamide derivatives has revealed several potential mechanisms by which these compounds may exert their anticancer effects. These include the inhibition of critical enzymes involved in cell growth and survival, disruption of the tumor microenvironment, and induction of programmed cell death.
Inhibition of PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Several novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity, with molecular docking studies suggesting the PI3K enzyme as a potential target.[1] Inhibition of PI3K can disrupt downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Carbonic Anhydrase Inhibition
Tumor cells in a hypoxic environment often overexpress carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes help maintain a neutral intracellular pH while acidifying the extracellular space, which promotes tumor growth, invasion, and metastasis.[2] Quinoline-based sulfonamides have been developed as potent and selective inhibitors of these tumor-associated CA isoforms.[2][3] By inhibiting CA IX and XII, these compounds can disrupt the pH balance of the tumor microenvironment, leading to reduced tumor cell viability.
Modulation of Pyruvate Kinase M2 (PKM2)
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a critical role in cancer metabolism.[4] Modulators of PKM2 can either activate or inhibit its enzymatic activity, both of which can have antitumor effects. A series of 8-quinolinesulfonamide derivatives have been designed as PKM2 modulators, with some compounds showing the ability to reduce intracellular pyruvate levels and impact cancer cell viability.[4]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various chloroquinoline and quinoline sulfonamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit cell growth by 50%).
Table 1: Cytotoxic Activity of Novel Chloroquinoline-Benzenesulfonamide Derivatives [1]
| Compound | Lung (A549-Raw) IC50 (µg/mL) | HeLa IC50 (µg/mL) | Colorectal (lovo) IC50 (µg/mL) | Breast (MDA-MB231) IC50 (µg/mL) |
| 2 | 44.34 | >100 | 28.82 | >100 |
| 4 | >100 | >100 | 45.33 | 48.29 |
| 7 | >100 | 33.45 | 39.43 | 31.56 |
| 11 | >100 | >100 | 48.21 | >100 |
| 14 | >100 | >100 | 41.28 | >100 |
| 17 | >100 | 30.92 | 35.76 | 26.54 |
| DCF (Reference) | >100 | 48.32 | 49.88 | 51.23 |
Table 2: Carbonic Anhydrase Inhibitory Activity of Quinoline-Based Sulfonamides [5]
| Compound | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |
| 9d | 118.3 | 112.5 | 25.9 | 15.4 |
| 11c | 98.7 | 89.4 | 8.4 | 11.2 |
| 13a | 78.4 | 36.5 | 25.8 | 9.8 |
| 13b | 92.1 | 58.4 | 5.5 | 13.2 |
| 13c | 55.4 | 7.3 | 18.6 | 8.7 |
| 16 | 81.4 | 31.1 | 21.7 | 10.5 |
| AAZ (Reference) | 250 | 12 | 25 | 5.7 |
Table 3: Cytotoxic Activity of Quinoline-8-Sulfonamide Derivative 9a [4]
| Cell Line | Cancer Type | IC50 (µM) |
| C32 | Amelanotic Melanoma | 0.520 |
| COLO829 | Melanoma | 0.376 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.609 |
| U87-MG | Glioblastoma | 0.756 |
| A549 | Lung Adenocarcinoma | 0.496 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 cells/well in 100 µL of appropriate growth medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a serial dilution) and incubated for a further 48-72 hours. A control group with no compound is also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for MTT Cytotoxicity Assay.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory constant (KI) of a compound against specific carbonic anhydrase isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms are used. The esterase activity is assayed using 4-nitrophenyl acetate as a substrate.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the specific CA isoform, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate, 4-nitrophenyl acetate.
-
Absorbance Measurement: The hydrolysis of the substrate is monitored by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated. The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The KI values are then calculated using the Cheng-Prusoff equation: KI = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Future Directions and Conclusion
The collective evidence from studies on chloroquinoline and quinoline sulfonamide derivatives strongly suggests that this chemical scaffold holds significant promise for the development of novel anticancer agents. The diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt and the modulation of the tumor microenvironment through carbonic anhydrase inhibition, provide multiple avenues for therapeutic intervention.
Future research should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by these compounds. Furthermore, in vivo studies using relevant animal models are essential to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The development of selective and potent inhibitors based on the this compound scaffold could lead to a new class of targeted therapies for a variety of cancers.
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Potential of 2-Chloroquinoline-6-sulfonamide: A Technical Guide for Researchers
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous antibacterial and antifungal agents.[1][2] Its fusion of a benzene and a pyridine ring provides a versatile platform for structural modifications, leading to a wide spectrum of biological activities.[3] Similarly, the sulfonamide group is a well-established pharmacophore in antimicrobial drugs, known for its ability to inhibit essential metabolic pathways in bacteria.[1] The combination of these two pharmacophores in a single molecule, such as 2-Chloroquinoline-6-sulfonamide, presents a compelling strategy for the development of novel antimicrobial agents. This guide synthesizes the current knowledge on related compounds to provide insights into the potential antimicrobial profile, mechanism of action, and relevant experimental methodologies for this compound.
Antimicrobial Spectrum of Related Compounds
Derivatives of 2-chloroquinoline and quinoline-sulfonamide have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data presented below is a summary of findings from various studies on analogous compounds.
Table 1: Antibacterial Activity of 2-Chloroquinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus (MTCC96) | - | Moderate to Good | [4] |
| Escherichia coli (MTCC722) | - | Moderate to Good | [4] | |
| 2-chloroquinoline hydrazone derivatives | Escherichia coli (NCTC, 10418) | - | Not specified | [5] |
| Staphylococcus aureus (NCTC, 65710) | - | Not specified | [5] | |
| Pseudomonas aeruginosa (NCTC, 10662) | - | Not specified | [5] | |
| Differentiated 2-chloroquinoline derivatives | Various bacteria | 12.5 - 400 | - | [6] |
Table 2: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | 0.1904 | 21 | [7][8][9] |
| Escherichia coli ATCC25922 | 6.09 | 19 | [7][8][9] | |
| Candida albicans ATCC10231 | 0.1904 | 25 | [7][8][9] | |
| 6-amino-4-methyl-1H-quinoline-2-one sulfonamide derivatives | Bacillus cereus | 3.12 - 50 | - | [10][11] |
| Staphylococcus sp. | 3.12 - 50 | - | [10][11] | |
| Pseudomonas sp. | 3.12 - 50 | - | [10][11] | |
| Escherichia coli | 3.12 - 50 | - | [10][11] | |
| Aspergillus flavus | - | Potentially Active | [10][11] | |
| Aspergillus niger | - | Potentially Active | [10][11] | |
| Fusarium oxysporum | - | Potentially Active | [10][11] | |
| Candida albicans | - | Potentially Active | [10][11] | |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Various bacteria and fungi | Not specified | - | [12] |
Potential Mechanisms of Action
The antimicrobial activity of quinoline-sulfonamide hybrids is likely multifactorial, targeting different cellular processes.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1] By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.
-
Inhibition of Folate Synthesis: The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1] This pathway is crucial for the synthesis of nucleic acids and certain amino acids. Humans do not possess this enzyme, making it a selective target for antibacterial agents.
The combination of these two mechanisms in a single molecule could lead to a synergistic effect, potentially overcoming resistance mechanisms that affect single-target agents.
Figure 1: Potential dual mechanism of action for quinoline-sulfonamide compounds.
Experimental Protocols
This section outlines the general methodologies for the synthesis and antimicrobial screening of quinoline-sulfonamide derivatives, based on protocols described in the literature for related compounds.
The synthesis of quinoline-sulfonamide derivatives typically involves a multi-step process. A common strategy is the condensation of a substituted aminoquinoline with a sulfonyl chloride.[1][13]
Figure 2: A general synthetic workflow for quinoline-sulfonamide derivatives.
A representative synthetic procedure for a quinoline-sulfonamide derivative is as follows:
-
Synthesis of the Quinoline Core: Substituted acetanilides can be treated with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehydes.[5][14]
-
Formation of an Intermediate: The 2-chloroquinoline derivative is then condensed with a suitable amine (e.g., a phenylenediamine) in the presence of a catalyst like p-toluenesulfonic acid.[1]
-
Introduction of the Sulfonamide Moiety: The resulting intermediate is reacted with a substituted benzenesulfonyl chloride in a suitable solvent (e.g., DMF) and base (e.g., triethylamine) to afford the final quinoline-sulfonamide product.[1]
-
Purification and Characterization: The synthesized compound is purified using techniques such as recrystallization or column chromatography. The structure is then confirmed by spectroscopic methods including FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.[8][14][15]
Standardized methods are employed to evaluate the in vitro antimicrobial activity of the synthesized compounds.
4.2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 105 CFU/mL for bacteria).
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
4.2.2. Agar Well/Disk Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the test compound.
Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with a solution of the test compound.
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of complete inhibition of microbial growth around the disc or well is measured in millimeters.[7][9]
Structure-Activity Relationships (SAR)
Based on studies of related compounds, several structural features can be inferred to be important for the antimicrobial activity of this compound:
-
The 2-Chloro Substituent: The presence of a halogen, particularly chlorine, at the 2-position of the quinoline ring is often associated with enhanced antimicrobial activity.
-
The Sulfonamide Position: The position of the sulfonamide group on the quinoline ring can significantly influence the biological activity.
-
Substituents on the Sulfonamide Nitrogen: Modifications to the sulfonamide nitrogen can modulate the compound's physicochemical properties, such as solubility and cell permeability, thereby affecting its antimicrobial potency.
Future Directions
The information compiled in this guide suggests that this compound is a promising candidate for antimicrobial drug discovery. Future research should focus on:
-
Chemical Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of this compound.
-
In Vitro Antimicrobial Evaluation: Comprehensive screening against a broad panel of clinically relevant bacterial and fungal pathogens, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the compound.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic potential and safety profile in animal models of infection.
By systematically investigating these aspects, the true antimicrobial potential of this compound can be determined, potentially leading to the development of a novel and effective therapeutic agent.
References
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. annexpublishers.com [annexpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
2-Chloroquinoline-6-sulfonamide: A Technical Guide to Potential Enzyme Inhibition
Introduction
The quinoline and sulfonamide moieties are both well-established pharmacophores in medicinal chemistry. Quinolines are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often exerted through enzyme inhibition. Sulfonamides are a classical group of enzyme inhibitors, most notably targeting carbonic anhydrases and dihydropteroate synthase. The combination of these two scaffolds in a single molecule, such as 2-Chloroquinoline-6-sulfonamide, suggests a high potential for diverse and potent enzyme inhibitory activity. This guide explores the prospective enzyme targets, summarizes quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the associated biological pathways.
Potential Enzyme Targets and Quantitative Inhibition Data
Based on the literature for structurally similar quinoline-sulfonamides, the primary potential enzyme targets for this compound include carbonic anhydrases, bacterial topoisomerases, and monoamine oxidases.
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide group is a strong zinc-binding moiety, making carbonic anhydrases a highly probable target. Various human (h) CA isoforms are involved in physiological processes such as pH regulation, ion transport, and tumorigenesis.
Table 1: Carbonic Anhydrase Inhibition by Quinoline-Sulfonamide Derivatives
| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966 - 9.091 µM |
| hCA II | 0.083 - 3.594 µM | |
| 4-Anilinoquinoline-based benzenesulfonamides | hCA IX | 5.5 - 116.2 nM |
| | hCA XII | 8.7 - >100 nM |
Bacterial Topoisomerase Inhibition
The quinoline core is a known inhibitor of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. This makes these enzymes potential targets for antibacterial applications.
Table 2: Antibacterial Activity of Quinoline-Sulfonamide Hybrids
| Compound Series | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|
| Quinoline-sulfonamide hybrids (QS-3) | P. aeruginosa | 64 µg/mL |
Monoamine Oxidase (MAO) Inhibition
Certain quinoline derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters.
Table 3: Monoamine Oxidase Inhibition by Quinoline-Sulfonamides
| Compound Series | Target Enzyme | IC₅₀ Value |
|---|---|---|
| Quinoline-sulfonamides | MAO-A | 0.59 ± 0.04 µM |
| | MAO-B | 0.47 ± 0.03 µM |
Experimental Protocols
This section provides detailed methodologies for key enzyme inhibition assays relevant to the potential targets of this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is a standard method for measuring the catalytic activity of CAs.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The resulting change in pH is monitored using a colorimetric indicator, such as phenol red, with a stopped-flow spectrophotometer.
-
Reagents:
-
Buffer: 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄ (for constant ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM).
-
Enzyme: Purified recombinant hCA isoforms (concentration typically 4-10 nM).
-
Inhibitor: Stock solution of the test compound (e.g., in DMSO), with subsequent dilutions in the assay buffer.
-
-
Procedure:
-
Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO₂ solution containing the pH indicator.
-
Monitor the change in absorbance at 557 nm over a period of 10-100 seconds.
-
Determine the initial velocity from the initial 5-10% of the reaction trace.
-
Subtract the uncatalyzed rate (measured in the absence of the enzyme) from the observed rates.
-
Calculate inhibition constants (Kᵢ) using the Cheng-Prusoff equation or by non-linear least-squares fitting of the data.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Principle: DNA gyrase introduces negative supercoils into a relaxed circular DNA substrate in an ATP-dependent manner. The supercoiled and relaxed forms of the DNA can be separated by agarose gel electrophoresis.
-
Reagents:
-
Reaction Buffer: 35 mM Tris-HCl (pH 8.0), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.
-
Enzyme: Purified E. coli DNA gyrase.
-
Substrate: Relaxed covalently closed circular plasmid DNA (e.g., pBR322).
-
Inhibitor: Test compound dissolved in DMSO.
-
Stop Buffer: SDS-containing buffer to terminate the reaction.
-
-
Procedure:
-
Add the test compound (dissolved in DMSO) or DMSO (as a control) to the reaction buffer containing DNA gyrase.
-
Add the relaxed plasmid DNA to initiate the reaction. The final volume is typically 20 µL.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Terminate the reaction by adding the SDS stop buffer.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at a low voltage (e.g., 25 V) overnight.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control.
-
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
This is a commercially available chemiluminescent assay for measuring MAO activity.
-
Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO to a product that can be detected in a subsequent luciferin-based reaction. The amount of light produced is inversely proportional to the MAO activity.
-
Reagents:
-
MAO-Glo™ Assay Kit (Promega), which includes the MAO substrate, luciferin detection reagent, and buffers.
-
Enzyme: Recombinant human MAO-A or MAO-B.
-
Inhibitor: Test compound.
-
-
Procedure:
-
In a 96-well plate, add the test compound to the MAO substrate solution.
-
Initiate the reaction by adding the MAO enzyme solution.
-
Incubate the plate for 1 hour at room temperature.
-
Add the reconstituted luciferin detection reagent to stop the MAO reaction and initiate the luminescent signal.
-
Incubate for an additional 20 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence compared to the control indicates MAO inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the potential enzyme inhibition by this compound.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.
Caption: Monoamine Oxidase Signaling and Inhibition.
An In-depth Technical Guide to Lipinski's Rule of Five for 2-Chloroquinoline-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 2-Chloroquinoline-6-sulfonamide within the framework of Lipinski's Rule of Five, a cornerstone in the early stages of drug discovery for predicting the oral bioavailability of a chemical compound. This document details the physicochemical parameters of the compound, outlines the experimental and computational protocols for their determination, and presents a logical workflow for this evaluation.
Introduction to Lipinski's Rule of Five
Lipinski's Rule of Five, formulated by Christopher A. Lipinski in 1997, is a rule of thumb used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans.[1][2] The rule is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[2] It establishes four simple physicochemical parameter criteria that a compound should meet to have a higher probability of good absorption and permeation.[3][4]
The core tenets of the rule are:
-
Molecular Mass less than 500 Daltons.[2]
-
Octanol-Water Partition Coefficient (log P) not greater than 5.[2]
-
No more than 5 Hydrogen Bond Donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[2]
-
No more than 10 Hydrogen Bond Acceptors (all nitrogen or oxygen atoms).[2]
A compound is generally considered to have favorable oral bioavailability if it violates no more than one of these rules.[3] It is a critical filtering tool used in the initial screening of large compound libraries to prioritize candidates for further development.[1][5]
Analysis of this compound
This compound is a chemical compound with the molecular formula C₉H₇ClN₂O₂S.[6] Its structure consists of a quinoline ring system, which is a common scaffold in medicinal chemistry, substituted with a chlorine atom and a sulfonamide group.
Application of Lipinski's Rule to this compound
The "drug-likeness" of this compound can be assessed by comparing its physicochemical properties against the criteria of Lipinski's Rule of Five. The relevant quantitative data is summarized in the table below.
| Lipinski Parameter | Rule | Value for this compound | Pass/Fail |
| Molecular Weight | < 500 Da | 242.69 g/mol | Pass |
| Log P (Octanol-Water Partition Coeff.) | ≤ 5 | 1.5 (Predicted XlogP)[6] | Pass |
| Hydrogen Bond Donors | ≤ 5 | 1 | Pass |
| Hydrogen Bond Acceptors | ≤ 10 | 4 | Pass |
| Violations | ≤ 1 | 0 | Pass |
Based on this analysis, This compound adheres to all the criteria of Lipinski's Rule of Five , suggesting it has a high likelihood of possessing favorable oral bioavailability.
Experimental and Computational Protocols
The determination of the parameters in Lipinski's Rule of Five involves both experimental and computational methods.
Molecular Weight
The molecular weight is a fundamental property calculated directly from the compound's molecular formula (C₉H₇ClN₂O₂S). It is the sum of the atomic weights of its constituent atoms. This value is typically confirmed using mass spectrometry.
Octanol-Water Partition Coefficient (log P)
Log P is a measure of a compound's lipophilicity, which is crucial for its ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method
The shake-flask method is considered the "gold standard" for experimentally determining log P.[7][8]
-
Preparation of Phases : Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS at pH 7.4). This is achieved by shaking the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.[7][9]
-
Compound Dissolution : Accurately weigh and dissolve a small amount of this compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning : Add a precise volume of the second phase to the first. The biphasic mixture is then agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient time to allow the compound to reach partition equilibrium between the two phases.[10][11]
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification : The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
Computational Protocol: Predictive Software
Log P can also be predicted using computational models. These algorithms, such as XlogP, calculate the value based on the compound's structure by summing the contributions of its individual atoms and fragments.[12] Software packages like Spartan or those from OpenEye Scientific provide modules for these predictions.[12][13]
Hydrogen Bond Donors and Acceptors
Hydrogen bonds are critical for a drug's solubility and its binding to a biological target.[1]
Determination from 2D Structure
The number of hydrogen bond donors and acceptors is typically determined by visual inspection of the molecule's 2D structure.
-
Hydrogen Bond Donors : Count the number of hydrogens attached to electronegative atoms (primarily nitrogen and oxygen). For this compound, the sulfonamide group (-SO₂NH₂) has one N-H bond, contributing 1 donor.
-
Hydrogen Bond Acceptors : Count the number of electronegative atoms (primarily nitrogen and oxygen) with lone pairs of electrons. For this compound, these are the two oxygen atoms of the sulfonamide group, the nitrogen of the sulfonamide, and the nitrogen in the quinoline ring, for a total of 4 acceptors.
Experimental Protocol: Spectroscopic Analysis
While direct counting is standard, spectroscopic methods can confirm and characterize hydrogen bonding interactions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The formation of a hydrogen bond weakens the covalent bond of the donor (e.g., N-H). This results in a characteristic shift of the bond's stretching frequency to a lower wavenumber (a "red shift") in the IR spectrum.[14] By analyzing the absorption bands of the N-H group in different solvents, the extent of hydrogen bonding can be inferred.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shift of a proton involved in a hydrogen bond is significantly affected.[16] When an N-H proton acts as a hydrogen bond donor, the electron density around it decreases, causing its signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[17][18] Variable temperature NMR experiments can also be used to study the thermodynamics of hydrogen bond formation.[17]
Visualizing Workflows and Pathways
Lipinski's Rule of Five Evaluation Workflow
The following diagram illustrates the logical workflow for assessing a compound against Lipinski's Rule of Five.
Caption: Workflow for evaluating a chemical compound using Lipinski's Rule of Five.
Hypothetical Signaling Pathway Inhibition
Quinoline derivatives are often investigated as inhibitors of protein kinases. The diagram below illustrates a hypothetical mechanism where this compound acts as a kinase inhibitor, blocking a cellular signaling pathway.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound successfully meets all the criteria set forth by Lipinski's Rule of Five. With a molecular weight of 242.69 Da, a predicted log P of 1.5, one hydrogen bond donor, and four hydrogen bond acceptors, it exhibits no violations of the rule. This profile suggests that the compound possesses physicochemical properties favorable for oral bioavailability. While Lipinski's rule is a valuable predictive tool and not a definitive measure of a compound's success, this analysis strongly supports the consideration of this compound for further investigation in preclinical drug development programs.
References
- 1. The Importance of Lipinskiâs Rule of Five in Drug Discovery [lindushealth.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. dev.drugbank.com [dev.drugbank.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. bioaccessla.com [bioaccessla.com]
- 6. PubChemLite - this compound (C9H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. eyesopen.com [eyesopen.com]
- 13. Spartan (chemistry software) - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Chloroquinoline-6-sulfonamide: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the synthesis of 2-chloroquinoline-6-sulfonamide, a key intermediate in the development of various pharmaceutical agents. The synthesis commences from the readily available starting material, 4,7-dichloroquinoline, and proceeds through a multi-step pathway. This document outlines the synthetic strategy, detailed experimental procedures, and characterization data. The protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Quinoline sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. The specific target of this protocol, this compound, serves as a versatile building block for the synthesis of more complex molecules. While various methods exist for the synthesis of quinoline derivatives, this note details a practical and reproducible pathway starting from 4,7-dichloroquinoline. The selection of this starting material is based on its commercial availability and the potential for regioselective transformations.
It is important to note that a direct, one-step synthesis of this compound from 4,7-dichloroquinoline is not readily achievable due to the directing effects of the chloro substituents and the challenges associated with selective functionalization at the 2- and 6-positions. Therefore, a multi-step approach is necessary. The presented protocol is a plausible synthetic route, designed by combining established transformations in quinoline chemistry to achieve the target molecule.
Synthetic Pathway Overview
The synthesis of this compound from 4,7-dichloroquinoline is proposed to proceed via the following key steps:
-
Dechlorination: The initial step involves the reductive dechlorination of 4,7-dichloroquinoline to yield the parent quinoline ring.
-
Sulfonation: The quinoline is then subjected to sulfonation to introduce a sulfonic acid group at the 6-position.
-
Chlorination to Sulfonyl Chloride: The sulfonic acid is converted to the corresponding sulfonyl chloride.
-
N-Oxidation: The quinoline nitrogen is oxidized to the N-oxide.
-
Chlorination at the 2-position: The N-oxide is then chlorinated at the 2-position.
-
Amination: Finally, the sulfonyl chloride is aminated to yield the target this compound.
Figure 1: Proposed synthetic workflow for the preparation of this compound from 4,7-dichloroquinoline.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Quinoline from 4,7-Dichloroquinoline (Dechlorination)
-
Procedure: To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or methanol, add a palladium catalyst (e.g., 5-10 mol% of 10% Pd/C). The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature. The reaction is monitored by TLC until complete consumption of the starting material. Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield crude quinoline.
Step 2: Synthesis of Quinoline-6-sulfonic acid (Sulfonation)
-
Procedure: Quinoline (1.0 eq) is added dropwise to an excess of fuming sulfuric acid (oleum) at a controlled temperature, typically ranging from 90 to 180 °C. The reaction mixture is heated for several hours. After cooling, the reaction mass is carefully poured into a large volume of cold water or onto crushed ice. The precipitated quinoline-6-sulfonic acid is collected by filtration, washed with cold water, and dried. It is important to note that this reaction may produce a mixture of isomers (5-, 6-, and 8-sulfonic acids), which may require separation.
Step 3: Synthesis of Quinoline-6-sulfonyl chloride (Chlorination)
-
Procedure: Quinoline-6-sulfonic acid (1.0 eq) is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The mixture is heated, often under reflux, until the reaction is complete. Excess chlorinating agent is removed by distillation under reduced pressure. The resulting crude quinoline-6-sulfonyl chloride can be purified by recrystallization.
Step 4: Synthesis of Quinoline-6-sulfonyl chloride N-oxide (N-Oxidation)
-
Procedure: Quinoline-6-sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent like chloroform or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then worked up by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction with an organic solvent. The organic layer is dried and concentrated to give the N-oxide.
Step 5: Synthesis of 2-Chloroquinoline-6-sulfonyl chloride (Chlorination)
-
Procedure: Quinoline-6-sulfonyl chloride N-oxide (1.0 eq) is treated with a chlorinating/deoxygenating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated to effect the transformation. After the reaction is complete, the excess reagent is carefully quenched (e.g., by pouring onto ice), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-chloroquinoline-6-sulfonyl chloride.
Step 6: Synthesis of this compound (Amination)
-
Procedure: 2-Chloroquinoline-6-sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent (e.g., THF, dioxane, or acetone). The solution is cooled in an ice bath, and an excess of an ammonia source (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, this compound, is then isolated by filtration or by extraction after removal of the solvent. Purification can be achieved by recrystallization.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for each step in the synthesis of this compound. Please note that the yields are indicative and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Dechlorination | 4,7-Dichloroquinoline | H₂, Pd/C | Ethanol | Room Temp. | 12-24 | Quinoline | >90 |
| 2 | Sulfonation | Quinoline | Fuming H₂SO₄ | - | 120-160 | 4-8 | Quinoline-6-sulfonic acid | 40-60 |
| 3 | Chlorination | Quinoline-6-sulfonic acid | SOCl₂ or PCl₅ | - | Reflux | 2-4 | Quinoline-6-sulfonyl chloride | 70-85 |
| 4 | N-Oxidation | Quinoline-6-sulfonyl chloride | m-CPBA | Chloroform | 0 - Room Temp. | 3-6 | Quinoline-6-sulfonyl chloride N-oxide | 80-95 |
| 5 | Chlorination | Quinoline-6-sulfonyl chloride N-oxide | POCl₃ | - | Reflux | 2-4 | 2-Chloroquinoline-6-sulfonyl chloride | 60-80 |
| 6 | Amination | 2-Chloroquinoline-6-sulfonyl chloride | NH₃ (aq) | Dioxane | 0 - Room Temp. | 2-4 | This compound | 75-90 |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 4,7-dichloroquinoline. The multi-step pathway has been designed to be robust and reproducible, providing researchers with a practical guide for obtaining this valuable synthetic intermediate. The provided experimental procedures and data tables will aid in the successful execution and optimization of this synthesis in a laboratory setting. Further optimization of each step may be required to achieve higher yields and purity depending on the specific experimental setup and scale of the reaction.
Application Notes for Quinoline-Sulfonamide Compounds in Cell Culture Assays
For research, scientist, and drug development professionals.
These notes provide an overview of the application of quinoline-sulfonamide derivatives, a promising class of compounds with demonstrated efficacy in various cell culture-based assays. Due to the limited availability of specific data for 2-Chloroquinoline-6-sulfonamide, this document summarizes the applications and protocols for closely related chloroquinoline and quinoline-sulfonamide hybrids. Researchers should use this information as a guideline and optimize protocols for their specific compound of interest.
Introduction
Quinoline-sulfonamide derivatives are hybrid molecules that combine the structural features of quinoline and sulfonamide moieties. This unique combination has led to the development of compounds with a wide range of biological activities, most notably anticancer properties.[1][2][3][4] These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and promote apoptosis in various cancer cell lines.[5][6][7]
Mechanism of Action
The primary mechanism of action for many quinoline-sulfonamide derivatives appears to be the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][3][8][9][10] This pathway is crucial for regulating cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many cancers.[9][11] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt cancer cell progression.
Other reported mechanisms of action for this class of compounds include:
-
Induction of Apoptosis: Triggering programmed cell death through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and activation of caspases.[6][7][12]
-
Cell Cycle Arrest: Halting the cell cycle at various phases, thereby preventing cell division and proliferation.[1][12]
-
Carbonic Anhydrase Inhibition: Some derivatives have shown inhibitory activity against carbonic anhydrase isoforms, particularly those associated with tumors like CA IX.[13]
-
DNA Gyrase/Topoisomerase Inhibition: A characteristic mechanism of quinolone antibiotics, which may also contribute to the anticancer effects of some derivatives.[14]
Applications in Cell Culture Assays
Quinoline-sulfonamide compounds are valuable tools for a variety of in vitro cell-based assays, including:
-
Cytotoxicity and Antiproliferative Assays: To determine the effective concentration of the compound that inhibits cell growth and viability.
-
Apoptosis Assays: To investigate the compound's ability to induce programmed cell death.
-
Cell Cycle Analysis: To identify at which phase of the cell cycle the compound exerts its effects.
-
Kinase Assays: To directly measure the inhibitory activity of the compound against specific kinases like PI3K and mTOR.
-
Western Blotting: To analyze the expression levels of key proteins in signaling pathways affected by the compound.
-
Migration and Invasion Assays: To assess the compound's potential to inhibit cancer cell metastasis.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of various quinoline-sulfonamide derivatives against different human cancer cell lines. It is important to note that these values are for representative compounds from this class and may not be directly applicable to this compound.
Table 1: IC50 Values of Representative Chloroquinoline-Sulfonamide Derivatives
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| Compound 17[1] | MDA-MB-231 | Breast | 26.54 µg/mL |
| Compound 17[1] | HeLa | Cervical | 30.92 µg/mL |
| Compound 2[1] | LoVo | Colorectal | 28.82 µg/mL |
| Compound 2[1] | A549 | Lung | 44.34 µg/mL |
| Compound 9a[15] | A549 | Lung | 223.1 µg/mL (0.496 mM) |
| Compound 9a[15] | MDA-MB-231 | Breast | 273.5 µg/mL (0.609 mM) |
| Compound 3c[16] | A549 | Lung | Comparable to Cisplatin |
| Compound 3c[16] | MDA-MB-231 | Breast | Comparable to Doxorubicin |
| QBS 11c[13] | MCF-7 | Breast | 0.43 |
| QBS 13b[13] | MDA-MB-231 | Breast | 3.69 |
| Compound 6[7] | MCF-7 | Breast | 20.17 |
| Compound 10[7] | LoVo | Colorectal | 22.64 |
Note: IC50 values reported in µg/mL have been maintained as in the source to avoid potential discrepancies in molecular weight calculations for different derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments involving quinoline-sulfonamide compounds. These protocols are generalized and should be optimized for the specific cell line and compound being investigated.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or related compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the quinoline-sulfonamide compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound (or related compound)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline-sulfonamide compound at its IC50 and 2xIC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
The following diagrams illustrate the key signaling pathway targeted by quinoline-sulfonamide compounds and a general experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-sulfonamides.
Caption: General experimental workflow for evaluating quinoline-sulfonamides in cell culture.
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents : Oriental Journal of Chemistry [orientjchem.org]
- 5. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced antitumor effect of L-buthionine sulfoximine or ionizing radiation by copper complexes with 2,2´-biquinoline and sulfonamides on A549 2D and 3D lung cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 2-Chloroquinoline-6-sulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Chloroquinoline-6-sulfonamide and its derivatives in high-throughput screening (HTS) for the discovery of novel therapeutic agents. The protocols outlined below are based on established methodologies for screening quinoline and sulfonamide-containing compounds against various biological targets.
Introduction to this compound in Drug Discovery
The this compound scaffold represents a promising starting point for drug discovery, combining the structural features of both quinolines and sulfonamides. Quinolines are a well-established class of heterocyclic compounds with a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] Similarly, the sulfonamide group is a key pharmacophore in a multitude of clinically approved drugs, known for its role in enzyme inhibition.[2][3] The hybridization of these two moieties offers the potential for novel mechanisms of action and synergistic effects. High-throughput screening of libraries based on this scaffold can lead to the identification of hit compounds for various therapeutic targets.
Potential Therapeutic Applications and Screening Targets
Based on the activities of related quinoline and sulfonamide compounds, this compound and its derivatives are prime candidates for screening against the following targets:
-
Antimicrobial Agents: Quinoline-sulfonamide hybrids have demonstrated significant antibacterial and antifungal activity.[4][5][6] Screening can be directed against clinically relevant pathogens, including drug-resistant strains.
-
Enzyme Inhibitors:
-
Pyruvate Kinase M2 (PKM2): This enzyme is a key regulator of cancer cell metabolism. Inhibition of PKM2 is a promising strategy for cancer therapy.[7]
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, which are involved in various physiological processes and are targets for diuretics, anti-glaucoma agents, and anticancer drugs.[8][9]
-
Bacterial Enzymes: Specific bacterial enzymes, such as dihydropteroate synthase (the target of sulfa drugs) and N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), are validated targets for novel antibiotics.[10][11][12]
-
Helicases: Enzymes like Werner Syndrome Helicase (WRN) are essential for DNA repair and are targets in oncology.[13][14]
-
High-Throughput Screening Workflow
A typical HTS workflow for screening this compound derivatives is depicted below. This multi-step process is designed to efficiently identify and validate potential drug candidates.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
- 14. AID 651767 - qHTS for Inhibitors of WRN Helicase: Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 2-Chloroquinoline-6-sulfonamide with PI3K Enzyme
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the in silico molecular docking analysis of 2-Chloroquinoline-6-sulfonamide with the Phosphoinositide 3-kinase (PI3K) enzyme. This document is intended to guide researchers in evaluating the potential of this compound as a PI3K inhibitor, a critical target in cancer therapy and other diseases.
Introduction to PI3K and its Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[1][3][4] The pathway is activated by various upstream signals, such as growth factors and cytokines, which leads to the activation of PI3K.[2][4][5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[4][5] The activation of Akt triggers a cascade of downstream signaling events that ultimately regulate cellular functions.
Quinoline and sulfonamide scaffolds are prominent in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer properties.[6][7][8] The hybrid structure of this compound presents a promising candidate for targeting the ATP-binding pocket of kinases like PI3K. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target, providing valuable insights for drug design and discovery.[9]
PI3K Signaling Pathway Diagram
The following diagram illustrates the core components and interactions within the PI3K/Akt signaling pathway.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Molecular Docking Experimental Workflow
The following diagram outlines the key steps involved in performing a molecular docking study of this compound against the PI3K enzyme.
Caption: A generalized workflow for molecular docking studies.
Detailed Experimental Protocol for Molecular Docking
This protocol provides a step-by-step guide for performing a molecular docking study of this compound with a specific isoform of the PI3K enzyme (e.g., PI3Kα, PDB ID: 4JPS).[10][11] This protocol is designed to be adaptable to various molecular modeling software packages (e.g., AutoDock, Schrödinger Maestro, GOLD).[12][13]
1. Preparation of the Ligand (this compound)
1.1. Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving it in a 3D format (e.g., .mol, .sdf). 1.2. Perform energy minimization of the ligand structure. This step is crucial to obtain a low-energy, stable conformation of the ligand. Use a suitable force field (e.g., MMFF94). 1.3. Assign partial charges to the ligand atoms (e.g., Gasteiger charges). 1.4. Define the rotatable bonds of the ligand to allow for conformational flexibility during docking. 1.5. Save the prepared ligand file in the format required by the docking software (e.g., .pdbqt for AutoDock).
2. Preparation of the Protein (PI3K Enzyme)
2.1. Download the 3D crystal structure of the PI3K enzyme from the Protein Data Bank (PDB) (e.g., PDB ID: 4JPS for PI3Kα).[10][11] 2.2. Prepare the protein structure for docking:
- Remove all water molecules and other heteroatoms (e.g., co-crystallized ligands, ions) that are not relevant to the binding site.
- Add polar hydrogen atoms to the protein structure.
- Assign partial charges to the protein atoms (e.g., Kollman charges).
- Repair any missing atoms or residues if necessary. 2.3. Save the prepared protein file in the appropriate format (e.g., .pdbqt for AutoDock).
3. Definition of the Binding Site (Grid Box Generation)
3.1. Identify the ATP-binding site of the PI3K enzyme. This can be determined from the location of the co-crystallized inhibitor in the downloaded PDB structure or from published literature. 3.2. Define a grid box that encompasses the entire binding site. The size and center of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.
4. Molecular Docking Simulation
4.1. Set up the docking parameters. This includes selecting the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and setting the number of docking runs. 4.2. Run the molecular docking simulation. The software will explore different conformations and orientations of the ligand within the defined binding site and calculate the binding energy for each pose.
5. Analysis of Docking Results
5.1. Analyze the docking results. The primary output will be a series of docked poses of the ligand ranked by their predicted binding affinities (e.g., docking score, binding energy). 5.2. Visualize the best-ranked docking pose. Use molecular visualization software (e.g., PyMOL, VMD) to examine the interactions between this compound and the amino acid residues in the PI3K binding pocket. 5.3. Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.
Data Presentation: Illustrative Molecular Docking Results
The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from a molecular docking study of this compound and its derivatives against the PI3Kα enzyme. This data is for illustrative purposes to demonstrate how results can be presented.
| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -8.5 | 0.58 | 3 | Val851, Ser774, Lys802 |
| Derivative A (with -OH at C4) | -9.2 | 0.21 | 4 | Val851, Ser774, Lys802, Asp933 |
| Derivative B (with -NH2 at C4) | -8.9 | 0.35 | 4 | Val851, Ser774, Lys802, Tyr836 |
| Reference Inhibitor (e.g., Idelalisib) | -10.1 | 0.05 | 5 | Val851, Ser774, Lys802, Asp933, Tyr836 |
Note: The above data is illustrative. Actual results will vary depending on the specific software, parameters, and force fields used in the molecular docking study.
Conclusion
This document provides a framework for conducting and interpreting molecular docking studies of this compound with the PI3K enzyme. The provided protocols and diagrams are intended to guide researchers through the computational evaluation of this compound as a potential PI3K inhibitor. The insights gained from such in silico analyses can significantly contribute to the rational design and development of novel anticancer therapeutics targeting the PI3K signaling pathway. Further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, is essential to confirm the computational predictions.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. Structural insights into the interaction of three Y-shaped ligands with PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloroquinoline-6-sulfonamide in Antibacterial Studies: Application Notes and Protocols
Application Notes
The combination of a quinoline core and a sulfonamide moiety into a single molecular entity presents a promising strategy in the development of new antibacterial agents. This molecular hybridization aims to leverage the distinct mechanisms of action of both pharmacophores, potentially leading to a broader spectrum of activity, increased potency, and a reduced likelihood of developing bacterial resistance.
The quinoline component, a foundational structure for quinolone antibiotics, is known to target bacterial DNA synthesis by inhibiting essential enzymes like DNA gyrase and topoisomerase IV. This action disrupts DNA replication and repair, ultimately leading to bacterial cell death. The sulfonamide group, a classic antibacterial agent, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Since folic acid is a vital precursor for the synthesis of nucleic acids, its inhibition halts bacterial growth and proliferation.
The synergistic or additive effects of these two mechanisms within a single molecule could result in a potent antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. Furthermore, such hybrid compounds may also demonstrate efficacy against strains that have developed resistance to conventional single-target antibiotics.
Data Presentation
The following table summarizes the antibacterial activity of various quinoline-sulfonamide derivatives as reported in the literature. This data is provided to give an indication of the potential efficacy of this class of compounds.
| Compound/Derivative | Bacterial Strain | Activity Measurement | Result |
| Compound 6 (a quinoline derivative) | Bacillus cereus | MIC | 3.12 µg/mL |
| Staphylococcus aureus | MIC | 3.12 µg/mL | |
| Pseudomonas aeruginosa | MIC | 6.25 µg/mL | |
| Escherichia coli | MIC | 6.25 µg/mL | |
| Compound 2 (a quinoline derivative) | Bacillus cereus | MIC | 6.25 µg/mL |
| Staphylococcus aureus | MIC | 6.25 µg/mL | |
| Pseudomonas aeruginosa | MIC | 12.5 µg/mL | |
| Escherichia coli | MIC | 12.5 µg/mL | |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) | Staphylococcus aureus (clinical isolates) | MIC | 32 - 512 µg/mL |
| Sulfonamide Derivative II | Staphylococcus aureus (clinical isolates) | MIC | 32 - 512 µg/mL |
| Sulfonamide Derivative III | Staphylococcus aureus (clinical isolates) | MIC | 32 - 512 µg/mL |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (2-Chloroquinoline-6-sulfonamide)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm. d. Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of desired concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the test compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. c. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the test compound at which there is no visible growth.
Protocol 2: Antibacterial Susceptibility Testing by Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compound (this compound)
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1. b. Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn. d. Allow the plate to dry for a few minutes.
-
Application of Disks: a. Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow the solvent to evaporate. b. Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. c. Gently press the disks to ensure complete contact with the agar. d. Include a control disk impregnated with the solvent only.
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. b. The size of the zone of inhibition is indicative of the antibacterial activity of the compound.
Mandatory Visualization
Caption: Proposed dual mechanism of action for a quinoline-sulfonamide hybrid.
Caption: General workflow for in vitro antibacterial screening.
Application Notes and Protocols: 2-Chloroquinoline-6-sulfonamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of the quinoline scaffold with a sulfonamide moiety has emerged as a promising avenue in medicinal chemistry, yielding hybrid molecules with significant therapeutic potential. While 2-Chloroquinoline-6-sulfonamide itself is a specific starting material, its derivatives have been the focus of extensive research, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial effects. These application notes provide an overview of the synthesis, biological activities, and relevant experimental protocols for the utilization of this compound derivatives in drug discovery.
Synthesis of Chloroquinoline-Sulfonamide Derivatives
The synthesis of quinoline-based sulfonamides typically involves the reaction of a chloroquinoline derivative with an appropriate amine or sulfonamide. A general synthetic protocol for the preparation of such derivatives is outlined below, based on methodologies reported in the scientific literature.[1][2][3]
General Synthetic Protocol
A common method for synthesizing these derivatives involves the nucleophilic substitution of the chlorine atom on the quinoline ring with a sulfonamide-containing amine.
dot
Caption: Representative workflow for the synthesis of 2-substituted-quinoline-6-sulfonamide derivatives.
Experimental Protocol: Synthesis of N-substituted-2-chloroquinoline-6-sulfonamides
-
Reaction Setup: To a solution of 2-chloroquinoline-6-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or DMF, add the desired primary or secondary amine (1.2 equivalents) and a base like triethylamine (1.5 equivalents).[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature for a duration of 5-24 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as chloroform or ethyl acetate.[3]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][4]
Biological Activities and Mechanism of Action
Derivatives of this compound have shown notable efficacy in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Several studies have reported the cytotoxic effects of chloroquinoline-sulfonamide hybrids against various cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Representative Chloroquinoline-Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Lung (A549) | 44.34 µg/ml | [1] |
| Derivative B | HeLa | 30.92 µg/ml | [1] |
| Derivative C | Colorectal (lovo) | 28.82 µg/ml | [1] |
Note: The specific structures of "Derivative A, B, and C" are detailed in the cited reference.
One of the key targets identified for this class of compounds is the PI3K (Phosphoinositide 3-kinase) enzyme, a critical node in a signaling pathway that regulates cell growth, proliferation, and survival.[1]
dot
Caption: Simplified PI3K signaling pathway and the inhibitory action of chloroquinoline-sulfonamide derivatives.
Another important target for these compounds is carbonic anhydrase (CA), particularly cancer-associated isoforms like CA IX.[2]
Table 2: Carbonic Anhydrase Inhibition by Quinoline-Based Sulfonamides
| Compound | Isoform | KI (nM) | Reference |
| QBS 13c | hCA II | 7.3 | [2] |
| QBS 16 | hCA II | 31.1 | [2] |
| QBS 13a | hCA II | 36.5 | [2] |
Note: The specific structures of the QBS compounds are detailed in the cited reference.
Antimicrobial Activity
The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[5][6][7] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7] The quinoline core can also contribute to antimicrobial activity by targeting DNA gyrase and topoisomerase IV, enzymes involved in bacterial DNA replication.[8][9]
dot
Caption: Mechanism of action of the sulfonamide moiety in inhibiting bacterial folic acid synthesis.
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of the synthesized compounds.[1]
dot
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol Steps:
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the resulting formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[4][10]
Protocol Steps:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
These notes and protocols provide a framework for the investigation and application of this compound derivatives in drug discovery. The versatility of this chemical scaffold, combined with the established biological activities of its components, makes it a valuable starting point for the development of novel therapeutic agents.
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design with 2-Chloroquinoline-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-6-sulfonamide is a synthetic compound belonging to the quinoline and sulfonamide classes of molecules. Quinolines are a class of heterocyclic aromatic organic compounds that form the core structure of various synthetic drugs, such as antimalarials and antibiotics[1]. Sulfonamides are a group of synthetic bacteriostatic antibiotics that competitively inhibit the synthesis of folic acid in bacteria, which is essential for their growth[2][3]. The combination of these two moieties in this compound suggests its potential for a range of biological activities, including but not limited to antimicrobial and anticancer effects[4][5][6].
These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy and safety of this compound. The protocols outlined below are generalized and should be adapted based on the specific research question, animal model, and available resources.
Potential Therapeutic Applications
Based on the known activities of related quinoline and sulfonamide compounds, this compound could be investigated for the following in vivo applications:
-
Antibacterial Agent: To assess its efficacy against various Gram-positive and Gram-negative bacterial infections[5][7].
-
Antifungal Agent: To evaluate its activity against systemic or localized fungal infections[5].
-
Anticancer Agent: To investigate its potential to inhibit tumor growth and progression. Some quinoline-sulfonamide hybrids have shown promise as inhibitors of carbonic anhydrase or PI3K pathways, which are often dysregulated in cancer[6][8].
-
Anticonvulsant Agent: Based on studies of structurally related 2-chloroquinoline derivatives, it may possess anticonvulsant properties[9].
In Vivo Experimental Design: Key Considerations
A well-designed in vivo study is crucial for obtaining reliable and reproducible data. The following are key considerations for experiments involving this compound.
Animal Model Selection
The choice of animal model is dependent on the therapeutic area of investigation.
| Therapeutic Area | Recommended Animal Model | Justification |
| Antibacterial | Murine model of systemic infection (e.g., intraperitoneal infection with Staphylococcus aureus or Escherichia coli) | Well-established models that mimic human systemic infections. |
| Antifungal | Murine model of disseminated candidiasis (e.g., intravenous injection of Candida albicans) | Standard model for evaluating antifungal efficacy. |
| Anticancer | Xenograft mouse model (e.g., subcutaneous implantation of human cancer cell lines) | Allows for the evaluation of tumor growth inhibition in an in vivo setting. |
| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizure model in mice | A common and reliable model for screening anticonvulsant drugs. |
Route of Administration and Dosing
The route of administration and dosage will depend on the physicochemical properties of this compound and the animal model used. Sulfonamides can generally be administered orally (PO), intravenously (IV), intraperitoneally (IP), or intramuscularly (IM)[10].
Table of Suggested Starting Doses (based on related compounds):
| Route of Administration | Suggested Starting Dose Range | Frequency | Reference |
| Intraperitoneal (i.p.) | 100 - 300 mg/kg | Once daily | [9] |
| Oral (p.o.) | 50 - 200 mg/kg | Once or twice daily | General guidance for sulfonamides |
| Intravenous (i.v.) | 10 - 50 mg/kg | Once daily | General guidance for quinolones |
Note: These are suggested starting doses and should be optimized based on preliminary dose-ranging and toxicity studies.
Efficacy Endpoints
The primary endpoints for efficacy will vary depending on the disease model.
| Disease Model | Primary Efficacy Endpoint(s) |
| Bacterial/Fungal Infection | Survival rate, bacterial/fungal load in target organs (e.g., spleen, kidney, liver). |
| Cancer (Xenograft) | Tumor volume, tumor weight, survival rate. |
| Seizures | Latency to seizure onset, duration of seizures, protection against mortality. |
Toxicity and Safety Assessment
Concurrent monitoring for potential toxicity is essential.
| Parameter | Method of Assessment |
| General Health | Daily observation of clinical signs (e.g., weight loss, changes in behavior, ruffled fur). |
| Hematological Effects | Complete blood count (CBC) at baseline and study termination. |
| Biochemical Effects | Serum chemistry panel (e.g., ALT, AST, BUN, creatinine) to assess liver and kidney function. |
| Histopathology | Microscopic examination of major organs (liver, kidney, spleen, heart, lungs) for any pathological changes. |
Experimental Protocols
Protocol 1: In Vivo Antibacterial Efficacy in a Murine Sepsis Model
This protocol outlines a general procedure for evaluating the antibacterial efficacy of this compound in a mouse model of systemic infection.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline)
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
6-8 week old BALB/c mice
-
Sterile saline
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection: Induce systemic infection by intraperitoneal (i.p.) injection of a lethal dose (e.g., 1 x 10⁸ CFU/mouse) of the bacterial strain.
-
Treatment:
-
One hour post-infection, administer this compound via the desired route (e.g., i.p. or p.o.) at various doses.
-
Include a vehicle control group and a positive control group (e.g., vancomycin for MRSA).
-
-
Monitoring: Monitor the survival of the animals for 7-14 days.
-
Bacterial Load Determination (Satellite Group):
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize a separate group of animals.
-
Aseptically collect organs (spleen, liver, kidneys).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis: Compare the survival rates and bacterial loads between the treatment groups and the control groups.
Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Model
This protocol describes a general method for assessing the anticancer activity of this compound using a subcutaneous tumor model.
Materials:
-
This compound
-
Vehicle
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
6-8 week old immunodeficient mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of saline or Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment:
-
Randomize the animals into treatment and control groups.
-
Administer this compound or vehicle daily (or as determined by pharmacokinetic studies).
-
Include a positive control group with a standard-of-care chemotherapeutic agent.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Study Termination: Euthanize the animals when the tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
Process the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth curves, final tumor weights, and any other relevant endpoints between the different groups.
Visualizations
Signaling Pathway: General Mechanism of Sulfonamides
Caption: General mechanism of action for sulfonamide antibiotics.
Experimental Workflow: In Vivo Efficacy Study
Caption: A generalized workflow for an in vivo efficacy study.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. Researchers should adapt these guidelines to their specific experimental context, ensuring adherence to ethical guidelines for animal research. Preliminary in vitro characterization and formulation development are critical prerequisites for successful in vivo studies. Careful planning and execution of these experiments will be instrumental in elucidating the therapeutic potential of this novel compound.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols: Click Chemistry Applications of 2-Chloroquinoline-6-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloroquinoline-6-sulfonamide derivatives in click chemistry for the rapid synthesis of novel molecular entities with potential therapeutic applications. The protocols detailed below offer step-by-step guidance for the synthesis of key intermediates and their subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Introduction
The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Similarly, the sulfonamide moiety is a well-established pharmacophore present in various drugs, such as antibacterial agents and carbonic anhydrase inhibitors.[2] The combination of these two pharmacophores into a single molecular entity, this compound, presents a promising starting point for the development of new therapeutic agents.
Click chemistry, a concept introduced by K. Barry Sharpless, offers a powerful and efficient method for the synthesis of complex molecules from simple, modular building blocks.[3] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker.[4][5] This reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, making it ideal for the rapid generation of compound libraries for drug discovery.
This document outlines the application of click chemistry to this compound derivatives to generate novel compounds with potential as kinase inhibitors and carbonic anhydrase inhibitors, two important classes of targets in cancer therapy.[6][7]
Potential Applications
The strategic functionalization of the this compound core with azide or alkyne handles allows for its use as a versatile building block in click chemistry. The resulting 1,2,3-triazole-linked conjugates can be designed to target various biological pathways implicated in disease.
-
Kinase Inhibitors: Quinoline derivatives are known to inhibit various protein kinases that are often dysregulated in cancer.[6] By using click chemistry to append a diverse range of molecular fragments, novel this compound derivatives can be synthesized and screened for inhibitory activity against cancer-relevant kinases such as Pyruvate Kinase M2 (PKM2) and Aurora kinases.[6][8]
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a key zinc-binding feature in many carbonic anhydrase (CA) inhibitors.[7] The overexpression of certain CA isoforms, such as CA IX and CA XII, is associated with hypoxic tumors.[7] Click chemistry can be employed to attach various "tails" to the this compound scaffold, leading to potent and selective inhibitors of these tumor-associated CA isoforms.
-
Antibacterial Agents: The quinoline core is the basis for a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[1] Hybrid molecules incorporating a sulfonamide moiety, which can inhibit bacterial folate biosynthesis, may exhibit synergistic or novel antibacterial activities.[1] Click chemistry provides a means to rapidly explore a wide chemical space for such hybrid compounds.
Data Presentation: Representative Click Chemistry Reactions
The following table summarizes quantitative data for representative copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving quinoline-sulfonamide derivatives, based on published literature for analogous compounds.[8]
| Entry | Alkyne Derivative | Azide Derivative | Product Yield (%) | Reaction Time |
| 1 | N-propargyl-2-chloroquinoline-6-sulfonamide | Benzyl azide | >95 | 12 h |
| 2 | N-propargyl-2-chloroquinoline-6-sulfonamide | 4-Azido-7-chloroquinoline | 90 | Overnight |
| 3 | N-propargyl-2-chloroquinoline-6-sulfonamide | 1-Azido-4-nitrobenzene | >95 | 12 h |
| 4 | N-(1,1-dimethylprop-2-yn-1-yl)-2-chloroquinoline-6-sulfonamide | Benzyl azide | >95 | 12 h |
Experimental Protocols
Protocol 4.1: Synthesis of N-propargyl-2-chloroquinoline-6-sulfonamide (Alkyne Intermediate)
This protocol describes the synthesis of an alkyne-functionalized this compound, a key building block for click chemistry.
Materials:
-
2-Chloroquinoline-6-sulfonyl chloride
-
Propargylamine
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (CH3CN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve 2-chloroquinoline-6-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add triethylamine (2.0 eq) to the solution to act as a base.
-
Slowly add propargylamine (1.2 eq) to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-propargyl-2-chloroquinoline-6-sulfonamide.
Protocol 4.2: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click reaction between an alkyne-functionalized this compound and an organic azide.[8]
Materials:
-
N-propargyl-2-chloroquinoline-6-sulfonamide (1.0 eq)
-
Organic azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Dimethylformamide (DMF) and Water (H2O)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a solution of N-propargyl-2-chloroquinoline-6-sulfonamide (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v), add the corresponding organic azide (1.1 eq).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO4·5H2O solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water.
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.
Visualizations
Diagram 5.1: Synthetic Workflow for Library Generation
Caption: Synthetic workflow for generating a diverse library of compounds.
Diagram 5.2: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of cancer signaling pathways by quinoline derivatives.
References
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click chemistry approach to N-heterocycles - American Chemical Society [acs.digitellinc.com]
- 6. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification Studies of 2-Chloroquinoline-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Chloroquinoline-6-sulfonamide in target identification studies. This document is intended to guide researchers through the process of identifying and validating the molecular targets of this compound, a critical step in drug discovery and development.
Introduction to this compound
This compound is a synthetic compound featuring a chloroquinoline core linked to a sulfonamide moiety. Quinoline derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The sulfonamide group is a well-established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs.[5][6][7] The combination of these two scaffolds in this compound suggests its potential as a modulator of various cellular pathways, making it a compound of interest for target identification and drug discovery. Some quinoline-sulfonamide hybrids have been reported to exhibit inhibitory activity against enzymes like PI3K (Phosphoinositide 3-kinase), a key regulator of cell signaling.[2]
Target Identification Strategies
Identifying the molecular targets of a small molecule is crucial for understanding its mechanism of action, predicting potential off-target effects, and developing it into a therapeutic agent. Chemical proteomics approaches are powerful tools for this purpose.[8][9] Two prominent methods for target identification of small molecules like this compound are Affinity-Based Protein Profiling (AfBPP) and Activity-Based Protein Profiling (ABPP).[9][10][11]
Affinity-Based Protein Profiling (AfBPP)
AfBPP utilizes a modified version of the small molecule (a "probe") to capture its interacting proteins from a complex biological sample, such as a cell lysate. The probe is typically designed with a reactive group for covalent attachment to a solid support (e.g., beads) or a tag for subsequent enrichment.
Experimental Workflow for AfBPP
A general workflow for an AfBPP experiment is outlined below.
Protocol: Affinity-Based Protein Profiling (AfBPP) for this compound
Materials:
-
This compound affinity probe (synthesized with a linker and a biotin tag)
-
Free this compound (for competition assay)
-
Streptavidin-coated magnetic beads
-
Cell line of interest (e.g., a cancer cell line with activated PI3K signaling)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel digestion kit (with trypsin)
-
LC-MS/MS instrument and software for data analysis
Procedure:
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker with a terminal biotin tag to the this compound molecule. The attachment point should be chosen carefully to minimize disruption of potential protein binding sites.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer to prepare a whole-cell protein extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Incubation:
-
Experimental Sample: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated this compound probe (e.g., at 10 µM final concentration) for a defined period (e.g., 1-4 hours) at 4°C with gentle rotation.
-
Control Sample (Competition): In a separate tube, pre-incubate the cell lysate with a high concentration of free this compound (e.g., 100-fold molar excess) for 1 hour before adding the biotinylated probe.
-
-
Enrichment of Probe-Protein Complexes:
-
Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated probe and its bound proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Protein Visualization: Separate the eluted proteins by SDS-PAGE. The gel can be stained with Coomassie Blue or silver stain to visualize the protein bands.
-
In-gel Digestion: Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the control sample. Perform in-gel digestion of the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify the proteins from the MS/MS data using a protein database search algorithm. Proteins that are significantly enriched in the experimental sample compared to the control are considered potential targets.
Quantitative Data Presentation
The results from the LC-MS/MS analysis can be summarized in a table to compare the abundance of identified proteins between the experimental and control samples.
| Protein ID | Gene Name | Protein Name | Peptide Spectrum Matches (Experimental) | Peptide Spectrum Matches (Control) | Fold Change (Exp/Ctrl) |
| P42336 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 58 | 5 | 11.6 |
| P27986 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 45 | 4 | 11.3 |
| Q9Y243 | MTOR | Serine/threonine-protein kinase mTOR | 32 | 3 | 10.7 |
| P60709 | AKT1 | RAC-alpha serine/threonine-protein kinase | 25 | 2 | 12.5 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for validating target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
This compound
-
Cell line of interest
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blotting reagents and antibodies for the putative target protein
Procedure:
-
Cell Treatment: Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specific duration.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the protein levels of the putative target by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the fraction of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Hypothetical Signaling Pathway
Based on literature for similar quinoline-sulfonamide compounds, a potential target for this compound is PI3K. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[2]
The application notes and protocols provided herein offer a comprehensive guide for researchers to initiate target identification studies for this compound. By employing a combination of affinity-based protein profiling and cellular thermal shift assays, it is possible to identify and validate the molecular targets of this compound. The hypothetical targeting of the PI3K pathway serves as a framework for designing experiments and interpreting results. Successful target identification will be instrumental in elucidating the mechanism of action of this compound and advancing its development as a potential therapeutic agent.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 10. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADME Profiling of 2-Chloroquinoline-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical in vitro assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Chloroquinoline-6-sulfonamide, a novel investigational compound. Understanding these characteristics is crucial for predicting a drug candidate's pharmacokinetic behavior and potential for clinical success.
Introduction to ADME Profiling
The journey of a drug from administration to elimination is a complex process governed by its ADME properties. For a compound like this compound, which incorporates both a quinoline and a sulfonamide moiety, predicting its behavior requires a thorough investigation of its interaction with key physiological systems. Quinolines, a class of heterocyclic aromatic compounds, and sulfonamides, known for their antimicrobial properties, each contribute distinct physicochemical characteristics that will influence the overall ADME profile.[1][2]
A comprehensive ADME assessment is critical in early drug discovery to identify potential liabilities such as poor absorption, rapid metabolism, or significant drug-drug interactions.[3] The following sections detail the experimental protocols to evaluate the key ADME parameters for this compound.
Absorption: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4][5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5][6] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential. An efflux ratio, calculated from the bidirectional permeability, can indicate the involvement of active transporters like P-glycoprotein (P-gp).[6]
Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[6]
-
Dosing and Sampling:
-
For A-B permeability, the test compound (e.g., 10 µM this compound) is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).[7]
-
For B-A permeability, the compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.[7]
-
-
Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)
Data Presentation: Caco-2 Permeability of this compound
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 5.2 | Moderate Absorption |
| Papp (B-A) (x 10⁻⁶ cm/s) | 12.8 | Potential for Active Efflux |
| Efflux Ratio | 2.46 | Suggests substrate for an efflux transporter (e.g., P-gp) |
| Recovery (%) | 92.5 | Good stability and low binding in the assay system |
Note: The data presented in this and subsequent tables are representative examples and not actual experimental results for this compound.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinoline-6-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Chloroquinoline-6-sulfonamide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues that may arise during the synthesis of this compound. The synthesis is typically a two-step process: 1) Chlorosulfonation of 2-chloroquinoline to form 2-chloroquinoline-6-sulfonyl chloride, and 2) Amination of the sulfonyl chloride to yield the final product.
Step 1: Synthesis of 2-Chloroquinoline-6-sulfonyl Chloride
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of sulfonyl chloride | - Incomplete reaction. - Degradation of the starting material or product. - Suboptimal reaction temperature. | - Ensure the 2-chloroquinoline is completely dissolved or suspended in the chlorosulfonic acid before heating. - Increase the reaction time or temperature gradually, monitoring the reaction progress by TLC. - Use a freshly opened bottle of chlorosulfonic acid to avoid moisture, which can decompose the reagent. |
| Formation of dark, tarry side-products | - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting material. | - Maintain a strict temperature control, as overheating can lead to side reactions and charring.[1] - Purify the starting 2-chloroquinoline by recrystallization or column chromatography if impurities are suspected. |
| Product is difficult to isolate from the reaction mixture | - The product is highly reactive and may hydrolyze back to the sulfonic acid upon contact with water during workup. | - Perform the workup quickly and at low temperatures. - Use ice-cold water or brine for quenching and washing. - Ensure all glassware is scrupulously dry. |
Step 2: Synthesis of this compound
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of sulfonamide | - Incomplete reaction of the sulfonyl chloride. - The amine nucleophile is not sufficiently reactive. - The sulfonyl chloride has degraded due to moisture. - Competing side reactions, such as the formation of a disulfonated amine. | - Increase the reaction time and/or temperature. - Use a more nucleophilic amine source (e.g., ammonia gas vs. ammonium hydroxide). - Use a freshly prepared or properly stored 2-chloroquinoline-6-sulfonyl chloride.[2] - Add the sulfonyl chloride slowly to an excess of the amine solution to favor the formation of the monosulfonamide. |
| Formation of the corresponding sulfonic acid as a major byproduct | - Hydrolysis of the sulfonyl chloride due to the presence of water in the reaction. | - Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is contaminated with unreacted sulfonyl chloride | - Insufficient amount of amine used. - Short reaction time. | - Use a molar excess of the amine to ensure complete conversion of the sulfonyl chloride. - Monitor the reaction by TLC until the sulfonyl chloride spot disappears. |
| Difficulty in purifying the final product | - The product may be insoluble in common organic solvents. - The product may co-elute with impurities during column chromatography. | - Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often effective. - If using column chromatography, try a gradient elution with a polar solvent system. - Washing the crude product with water can help remove inorganic salts.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorosulfonation of 2-chloroquinoline?
A1: The optimal temperature can vary, but a common starting point is to heat the reaction mixture to 80-100°C.[1] It is crucial to monitor the reaction progress by TLC to determine the ideal temperature and time for your specific setup, as excessive heat can lead to decomposition.
Q2: How can I confirm the formation of 2-chloroquinoline-6-sulfonyl chloride?
A2: The formation of the sulfonyl chloride can be confirmed by standard analytical techniques such as NMR and IR spectroscopy. The sulfonyl chloride is highly reactive and may not be stable enough for isolation and full characterization in all cases. Often, it is used directly in the next step.
Q3: What is the best aminating agent to use for the conversion of the sulfonyl chloride to the sulfonamide?
A3: Aqueous or gaseous ammonia is typically used. Gaseous ammonia in an anhydrous organic solvent can provide a cleaner reaction and higher yield by avoiding the presence of water, which can hydrolyze the sulfonyl chloride. Ammonium hydroxide is a more convenient, though potentially lower-yielding, alternative.
Q4: What is the role of a base, such as pyridine or triethylamine, in the amination step?
A4: A base is used to neutralize the HCl that is formed as a byproduct of the reaction between the sulfonyl chloride and the amine.[4] This prevents the protonation of the amine nucleophile, which would render it unreactive. Pyridine is a common choice for this purpose.
Q5: My final product, this compound, has very low solubility. How can I purify it?
A5: Low solubility is a common issue with sulfonamides. Recrystallization from a high-boiling polar solvent like DMF or DMSO, followed by the addition of a co-solvent like water or ethanol to induce precipitation, can be an effective purification method. Trituration of the crude solid with a solvent in which the impurities are soluble but the product is not can also be a useful technique.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline-6-sulfonyl Chloride
This protocol is based on analogous preparations of similar sulfonyl chlorides.[1]
-
In a fume hood, add 2-chloroquinoline (1 equivalent) portion-wise to an excess of chlorosulfonic acid (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress by taking small aliquots, quenching them carefully with ice, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, 2-chloroquinoline-6-sulfonyl chloride, is collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum. Due to its reactivity, it is recommended to use the product immediately in the next step.
Protocol 2: Synthesis of this compound
This protocol is a general method for the synthesis of sulfonamides from sulfonyl chlorides.
-
Dissolve 2-chloroquinoline-6-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as THF or dioxane in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a solution of concentrated ammonium hydroxide (excess).
-
Alternatively, an amine in the presence of a base like pyridine can be used.[4]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and collect the solid product by vacuum filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Optimization of Amination Reaction Conditions (Hypothetical Data)
| Entry | Amine Source | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₃ (g) | - | THF | 0 to RT | 4 | 85 |
| 2 | NH₄OH (aq) | - | Dioxane | RT | 6 | 65 |
| 3 | NH₄Cl | Pyridine (2) | DMF | 50 | 8 | 50 |
| 4 | NH₃ (g) | - | Dichloromethane | 0 | 4 | 78 |
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in sulfonamide synthesis.
References
Solubility issues with 2-Chloroquinoline-6-sulfonamide in DMSO
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with 2-Chloroquinoline-6-sulfonamide in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the recommended starting conditions?
A1: For initial dissolution, we recommend starting with a concentration of 1-10 mM in 100% anhydrous DMSO at room temperature. Due to the complex structure of quinoline-sulfonamide derivatives, complete dissolution may require more than simple vortexing. We advise following our standard protocol for preparing stock solutions. If solubility issues persist, please refer to our troubleshooting guide.
Q2: My this compound precipitated out of the DMSO solution upon storage. How can I prevent this?
A2: Precipitation upon storage can be due to several factors, including the concentration of the solution, storage temperature, and the presence of moisture. We recommend storing stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Ensure that the DMSO used is anhydrous, as absorbed water can significantly decrease the solubility of many organic compounds. If precipitation is observed, gently warm the solution to 37°C and sonicate until the compound redissolves before use.
Q3: Can I heat the solution to improve the solubility of this compound in DMSO?
A3: Gentle heating can be an effective method to increase the solubility of this compound in DMSO. We recommend warming the solution in a water bath at a temperature no higher than 37°C. It is crucial to monitor the solution closely and avoid excessive heat, which could lead to compound degradation. Always allow the solution to return to room temperature before use in cellular assays to avoid thermal shock to the cells.
Q4: What is the maximum recommended concentration of this compound in DMSO?
Q5: Are there any recommended co-solvents to improve the solubility of this compound?
A5: While DMSO is a powerful solvent for a wide range of organic compounds, for particularly challenging compounds, a co-solvent system can be beneficial.[1] For cell-based assays, the addition of a small percentage of a less polar solvent like ethanol or a surfactant like Tween-80 to the final culture medium (after dilution from the DMSO stock) can help maintain solubility. However, it is critical to perform vehicle controls to ensure the co-solvent does not affect the experimental outcome. For stock solutions, sticking to 100% high-purity, anhydrous DMSO is generally recommended to maximize the initial concentration.
Troubleshooting Guide
Issue: Compound fails to dissolve completely in DMSO at room temperature.
Possible Causes:
-
Concentration is too high.
-
Insufficient agitation or time.
-
Presence of moisture in DMSO.
-
Compound has low intrinsic solubility.
Solutions:
-
Reduce Concentration: Try preparing a more dilute stock solution (e.g., 1 mM or 5 mM).
-
Increase Agitation & Time: Vortex the solution for 5-10 minutes. If undissolved particles remain, allow the solution to sit at room temperature for 30-60 minutes with intermittent vortexing.
-
Sonication: Place the vial in a sonicating water bath for 5-15 minutes. This can help break up small aggregates and enhance dissolution.
-
Gentle Heating: Warm the solution in a 37°C water bath for 10-20 minutes. Vortex or sonicate after heating.
-
Use Anhydrous DMSO: Ensure you are using a fresh, sealed bottle of anhydrous or molecular biology grade DMSO.
Issue: Compound precipitates after dilution into aqueous media for experiments.
Possible Causes:
-
The final concentration in the aqueous medium exceeds the aqueous solubility limit.
-
The percentage of DMSO in the final medium is too low to maintain solubility.
Solutions:
-
Lower Final Concentration: Reduce the final concentration of the compound in your assay.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensure the final concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always include a vehicle control with the same final DMSO concentration.
-
Use of Surfactants: Consider the addition of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the final aqueous medium to help stabilize the compound. A vehicle control with the surfactant is essential.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicating water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, sonicate the vial for 10 minutes or warm it in a 37°C water bath for 15 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
Data Summary
| Property | Observation | Source |
| Solvent for Sulfonamides | DMSO is generally a good solvent for sulfonamide-containing compounds, often used in synthesis and biological assays. | [2][3] |
| General DMSO Solubility | DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic molecules, including many that are poorly soluble in water. | [1] |
| Aqueous Solubility of Sulfonamides | Sulfonamides as a class are known for their poor solubility in aqueous solutions, which can lead to precipitation when diluting a DMSO stock into an aqueous buffer or cell culture medium. | [4] |
| Impact of Moisture | The presence of water in DMSO can reduce its ability to solubilize hydrophobic compounds. Using anhydrous DMSO is recommended. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
Technical Support Center: Stability of 2-Chloroquinoline-6-sulfonamide in Aqueous Solutions
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals investigating the stability of 2-Chloroquinoline-6-sulfonamide in aqueous solutions. As there is limited publicly available stability data for this specific molecule, this guide focuses on providing the experimental framework to determine its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, this compound has two primary points of potential degradation in aqueous solutions: the chloroquinoline ring and the sulfonamide group. The C-Cl bond on the quinoline ring is susceptible to hydrolysis, which can be catalyzed by acid or base, to form the corresponding 2-hydroxyquinoline derivative. The sulfonamide group can also undergo hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding sulfonic acid.
Q2: My solution of this compound is turning yellow. What could be the cause?
A2: A color change, such as turning yellow, is often an indication of chemical degradation. This could be due to the formation of degradation products that absorb visible light. It is recommended to analyze the sample using techniques like HPLC-UV/Vis or LC-MS to identify any new peaks that correspond to degradation products. Photodegradation can also lead to colored byproducts, so it is crucial to protect the solution from light.
Q3: I'm observing multiple new peaks in my HPLC chromatogram after a forced degradation study. How can I identify these unknown peaks?
A3: Identifying unknown degradation products typically requires mass spectrometry (MS). An LC-MS analysis can provide the mass-to-charge ratio (m/z) of the new peaks, which can be used to deduce their molecular weights. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to fragment the molecules and analyze the resulting fragmentation patterns.
Q4: How should I select an appropriate buffer system for my stability study?
A4: The choice of buffer is critical to ensure that the buffer components themselves do not catalyze the degradation of this compound. It is advisable to use buffers with simple compositions, such as phosphate or acetate buffers, and to verify their inertness by running a control experiment with the buffer alone. The buffer's pH should be chosen based on the intended application or the physiological pH range (e.g., pH 7.4) if relevant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility | The compound may have low intrinsic solubility in water. | - Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.- Adjust the pH of the aqueous solution, as the solubility of the sulfonamide group can be pH-dependent. |
| Co-elution of Peaks in HPLC | The chromatographic method is not optimized to separate the parent compound from its degradation products. | - Modify the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH).- Use a different column chemistry (e.g., C18, phenyl-hexyl).- Adjust the column temperature. |
| Poor Mass Balance | Degradation products are not being detected, or the parent compound is adsorbing to the container. | - Ensure your analytical method can detect all potential degradation products. Some may have different UV absorbance maxima.- Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer if UV detection is insufficient.- Use silanized glass vials or polypropylene vials to minimize adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the likely degradation pathways and to develop a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solution (0.1 mg/mL in a quartz cuvette) to light in a photostability chamber.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Protocol 2: Long-Term Stability Study
This study evaluates the stability of the compound under defined storage conditions.
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Storage Conditions: Aliquot the solution into amber glass vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, determine the concentration of this compound and any degradation products using a validated HPLC method.
Data Presentation
The results of the stability studies should be summarized in tables for clear comparison.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.1 | Not Detected |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 20.5 | Not Detected |
| 3% H₂O₂ (RT) | 24 | 92.5 | Not Detected | 6.8 |
| 60°C | 24 | 98.1 | Not Detected | Not Detected |
| Light Exposure | 24 | 95.3 | Not Detected | 4.1 |
Table 2: Example Data from a Long-Term Stability Study at 25°C
| Time (months) | % Parent Compound Remaining | Appearance |
| 0 | 100.0 | Clear, colorless solution |
| 1 | 99.5 | Clear, colorless solution |
| 3 | 98.2 | Clear, colorless solution |
| 6 | 96.1 | Clear, slightly yellow solution |
| 12 | 92.5 | Clear, yellow solution |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential hydrolysis of the C-Cl bond.
Caption: Potential hydrolysis of the sulfonamide group.
Technical Support Center: 2-Chloroquinoline-6-sulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroquinoline-6-sulfonamide derivatives. The information is designed to help address common challenges, particularly related to managing the cytotoxicity of these compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity associated with quinoline-sulfonamide derivatives?
A1: The cytotoxicity of quinoline-sulfonamide derivatives can stem from several mechanisms. These compounds have been shown to induce apoptosis through the activation of caspase cascades.[1] Some derivatives can also lead to cell cycle arrest and may inhibit key enzymes involved in cancer cell metabolism and signaling, such as PI3K, carbonic anhydrase, and pyruvate kinase M2 (PKM2).[2][3][4] Additionally, the quinoline ring itself can undergo metabolic activation to form reactive intermediates, such as epoxides, which can contribute to cellular damage.[5]
Q2: How does the substitution pattern on the this compound scaffold influence cytotoxicity?
A2: The type and position of substituents on the quinoline ring and the sulfonamide group play a critical role in modulating cytotoxic activity. For instance, the presence of electron-withdrawing groups like nitro or bromo can increase cytotoxicity, while electron-donating groups like methoxy may have a lesser effect.[6] The position of the sulfonamide group is also crucial; for example, shifting it from an ortho to a para position has been shown to alter inhibitory activity against certain enzymes. An unsubstituted phenolic group at the 8-position of the quinoline has been identified as a key structural feature for high biological activity with low toxicity in some quinoline-5-sulfonamides.[7][8]
Q3: What are some initial steps to consider if my this compound derivative shows high cytotoxicity in a primary screen?
A3: If you observe high cytotoxicity, first verify the experimental parameters. Ensure the compound concentration range is appropriate and that the incubation time is not excessively long. It is also crucial to assess the purity of your compound, as impurities can contribute to unexpected toxicity. Running parallel assays with well-characterized control compounds and different cell lines, including non-cancerous ones, can help determine if the cytotoxicity is specific to cancer cells.[7][9]
Q4: Can the formulation of my compound affect its in vitro cytotoxicity?
A4: Yes, formulation can significantly impact the experimental outcome. The choice of solvent (e.g., DMSO) and its final concentration in the culture medium should be carefully controlled and kept consistent across all experiments.[10] For poorly soluble compounds, formulation strategies such as the use of different vehicles or the preparation of nanocrystals can improve solubility and provide more reliable and reproducible cytotoxicity data.[1][11]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and potentially reduce the cytotoxicity of this compound derivatives in your experiments.
Problem 1: High and Non-specific Cytotoxicity Observed in Initial Screens
| Possible Cause | Troubleshooting Step |
| Experimental Artifacts | 1. Verify Experimental Parameters: a. Confirm the accuracy of compound concentrations. b. Optimize the incubation time; shorter durations may reveal therapeutic windows.[12] c. Ensure the final DMSO concentration is non-toxic to your cell line (typically ≤ 0.5%). |
| Compound Impurity | 2. Assess Compound Purity: a. Re-purify the compound and confirm its identity and purity using analytical techniques (e.g., NMR, LC-MS). |
| Off-Target Effects | 3. Profile Against Multiple Cell Lines: a. Test the compound on a panel of cancerous and non-cancerous cell lines to determine its selectivity index.[7] |
Problem 2: On-Target Activity is Observed, but with a Narrow Therapeutic Window
| Possible Cause | Troubleshooting Step |
| Structural Features Contributing to Toxicity | 4. Structure-Activity Relationship (SAR) Guided Modification: a. Modify Substituents: Based on SAR data, replace moieties associated with high toxicity. For example, consider replacing a nitro group with a less toxic bioisostere.[6][13] b. Bioisosteric Replacement: Replace the sulfonamide group with a bioisostere like a gem-dimethylsulfone to potentially reduce metabolic liabilities.[14] |
| Metabolic Activation | 5. Investigate Metabolic Stability: a. Conduct in vitro metabolism studies using liver microsomes to identify potentially toxic metabolites.[15] b. If reactive metabolites are formed, consider blocking the site of metabolism through chemical modification. |
| Poor Physicochemical Properties | 6. Formulation Optimization: a. Explore different formulation strategies to improve solubility and dissolution rate, which can sometimes modulate the toxicity profile.[11][16] |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various quinoline and quinoline-sulfonamide derivatives against different human cancer cell lines, as reported in the literature. This data is intended to provide a comparative overview.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Quinoline-Sulfonamide Hybrid (QS3) | P. aeruginosa | 64 (µg/mL) | [11][17] |
| Quinoline-8-Sulfonamide (9a) | C32 (Melanoma) | 233.9 | [3] |
| COLO829 (Melanoma) | 168.7 | [3] | |
| MDA-MB-231 (Breast) | 273.5 | [3] | |
| A549 (Lung) | 223.1 | [3] | |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma) | > 100 (non-cancer HFF-1) | [7][8] |
| Chloroquinoline Derivative (Compound 2) | A549 (Lung) | 44.34 (µg/mL) | [2] |
| Lovo (Colorectal) | 28.82 (µg/mL) | [2] | |
| Chloroquinoline Derivative (Compound 17) | HeLa (Cervical) | 30.92 (µg/mL) | [2] |
| Chloroquine Analogue (CS9) | HeLa (Cervical) | 8.9 (µg/mL) | [18] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[19][20]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[14][16][21][22]
Materials:
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the test compound and include appropriate controls (vehicle control, positive control for maximum LDH release).
-
Incubate for the desired exposure period.
-
Centrifuge the plate at 1000 RPM for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubate at room temperature in the dark for approximately 30 minutes.
-
Read the absorbance at 490 nm.
Caspase-3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[12][13][23][24][25]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the test compound and incubate. A 24-hour incubation is often optimal for detecting caspase activity.[12]
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating the cytotoxicity of this compound derivatives.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity in experimental assays.
Signaling Pathway for Quinoline-Sulfonamide Induced Apoptosis
Caption: Potential signaling pathways leading to apoptosis induced by quinoline-sulfonamides.
References
- 1. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 4. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. ulab360.com [ulab360.com]
- 25. cdn2.caymanchem.com [cdn2.caymanchem.com]
Purification techniques for 2-Chloroquinoline-6-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloroquinoline-6-sulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile of the crude product and the desired final purity.
Q2: What are the potential impurities I might encounter?
A2: Common impurities can include unreacted starting materials such as 2-chloroquinoline, residual chlorosulfonic acid, or the intermediate 2-chloroquinoline-6-sulfonyl chloride. Side products from the chlorosulfonation or amination steps, as well as solvents used in the synthesis, may also be present.
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated. - The cooling process is too rapid. - Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating some of the solvent. - Allow the solution to cool to room temperature slowly, then transfer to an ice bath. - Add a seed crystal of pure this compound. - Try a different solvent or solvent system. |
| Oily precipitate forms instead of crystals. | - The solvent is not ideal for crystallization. - The cooling is too fast. - High concentration of impurities. | - Re-dissolve the oil in a larger volume of hot solvent and cool slowly. - Add a co-solvent to decrease the solubility of the product gradually. - Perform a preliminary purification by column chromatography before recrystallization. |
| Low recovery of pure product. | - The product is too soluble in the chosen solvent at low temperatures. - Too much solvent was used. - Premature crystallization during hot filtration. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling. |
| Colored impurities persist in the crystals. | - The impurity co-crystallizes with the product. - The impurity is strongly adsorbed to the crystal surface. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Consider a different recrystallization solvent. - A second recrystallization may be necessary. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping peaks). | - Inappropriate mobile phase polarity. - Column overloading. - Incorrect stationary phase. | - Optimize the mobile phase by adjusting the solvent ratio. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). - Reduce the amount of crude material loaded onto the column. - Ensure the stationary phase (e.g., silica gel) is appropriate for the polarity of your compound. |
| The product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| The product elutes too quickly with the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking or tailing of the product band. | - The compound is interacting too strongly with the stationary phase. - The sample was not loaded in a concentrated band. - The column was not packed properly. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Dissolve the sample in a minimal amount of the mobile phase before loading. - Ensure the column is packed uniformly without any air bubbles or cracks. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from different purification techniques for this compound. These are representative values and may vary based on the specific experimental conditions.
Table 1: Recrystallization Solvent Screening
| Solvent System | Yield (%) | Purity (%) | Notes |
| Ethanol | 75-85 | 95-98 | Good for removing non-polar impurities. |
| Isopropanol | 70-80 | 96-99 | Can provide higher purity than ethanol. |
| Ethyl Acetate | 80-90 | 97-99.5 | Excellent for obtaining high purity crystals. |
| Toluene | 65-75 | 94-97 | Useful if other solvents are not effective. |
Table 2: Column Chromatography Conditions and Outcomes
| Stationary Phase | Mobile Phase (v/v) | Typical Yield (%) | Purity (%) |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (70:30) | 85-95 | >99 |
| Silica Gel (230-400 mesh) | Dichloromethane:Methanol (98:2) | 80-90 | >99 |
| Alumina (neutral) | Toluene:Acetone (90:10) | 75-85 | 98-99 |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir continuously to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 80:20). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or other suitable containers.
-
Gradient Elution (Optional): If the product and impurities are not well-separated, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
Technical Support Center: Synthesis of 2-Chloroquinoline-6-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-Chloroquinoline-6-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through the reaction of 2-chloroquinoline-6-sulfonyl chloride with an ammonia source. This is a nucleophilic substitution reaction at the sulfonyl group. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the most common side reactions observed during this synthesis?
A2: The primary side reactions that can occur during the synthesis of this compound include:
-
Hydrolysis of the sulfonyl chloride: The highly reactive 2-chloroquinoline-6-sulfonyl chloride can react with any residual water in the reaction mixture to form the corresponding sulfonic acid.[2]
-
Nucleophilic substitution at the 2-chloro position: The chloro group at the C2 position of the quinoline ring is susceptible to nucleophilic attack by ammonia or the sulfonamide product, leading to the formation of 2-aminoquinoline derivatives.
-
Di-sulfonylation: Two molecules of 2-chloroquinoline-6-sulfonyl chloride can react with one molecule of ammonia, leading to the formation of a di-sulfonylated impurity.
Q3: How can I minimize the hydrolysis of 2-chloroquinoline-6-sulfonyl chloride?
A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Ensure that your reaction setup is thoroughly dried before starting the experiment. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q4: What conditions favor the unwanted nucleophilic substitution at the 2-chloro position?
A4: Elevated temperatures and prolonged reaction times can promote nucleophilic substitution at the 2-chloro position. The basicity of the reaction medium can also play a role. Careful control of these parameters is essential to favor the desired reaction at the sulfonyl chloride group.
Q5: How can I prevent the formation of the di-sulfonated byproduct?
A5: The formation of the di-sulfonated byproduct can be minimized by using a molar excess of the ammonia source relative to the 2-chloroquinoline-6-sulfonyl chloride. This ensures that the sulfonyl chloride is more likely to react with a fresh ammonia molecule rather than the already formed sulfonamide. A slow, controlled addition of the sulfonyl chloride to the ammonia solution can also be beneficial.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low yield of this compound | 1. Significant hydrolysis of the starting sulfonyl chloride. 2. Competing nucleophilic substitution at the 2-chloro position. 3. Formation of di-sulfonated byproduct. | 1. Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly. Run the reaction under an inert atmosphere. 2. Maintain a low reaction temperature (e.g., 0-25 °C). Monitor the reaction progress closely and avoid unnecessarily long reaction times. 3. Use a significant molar excess of the ammonia source (e.g., 3-5 equivalents). Add the sulfonyl chloride solution dropwise to the ammonia solution with vigorous stirring. | Increased yield of the desired product and reduced formation of sulfonic acid, 2-aminoquinoline derivatives, and di-sulfonated impurities. |
| Presence of a significant amount of 2-Chloroquinoline-6-sulfonic acid in the product mixture | Reaction with water present in the solvent or reagents. | Use freshly distilled, anhydrous solvents. Dry the ammonia source if it is a gas or use a freshly opened aqueous solution of known concentration. | Minimized formation of the sulfonic acid byproduct, leading to a cleaner reaction profile and easier purification. |
| Formation of 2-amino-6-sulfonamidoquinoline derivatives | Nucleophilic attack of ammonia at the C2 position of the quinoline ring. | Keep the reaction temperature as low as possible while still allowing the primary reaction to proceed. Optimize the reaction time to maximize the yield of the desired product before significant side reactions occur. | Reduced formation of the 2-amino substituted byproduct, improving the purity of the final product. |
| Detection of a di-sulfonated impurity | Insufficient amount of ammonia, leading to the reaction of the product sulfonamide with the starting sulfonyl chloride. | Increase the molar ratio of the ammonia source to the sulfonyl chloride. A slow addition rate of the sulfonyl chloride can also help maintain a localized excess of ammonia throughout the reaction. | Suppression of the di-sulfonylation reaction, resulting in a higher yield of the desired monosulfonamide. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Chloroquinoline-6-sulfonyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Ammonia source (e.g., concentrated aqueous ammonia, ammonia gas in an appropriate solvent)
-
Anhydrous base (e.g., triethylamine, pyridine) (optional, depending on the ammonia source)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ammonia source in the chosen anhydrous solvent. If using aqueous ammonia, a biphasic system may be formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve 2-chloroquinoline-6-sulfonyl chloride in a minimal amount of the same anhydrous solvent and place it in the dropping funnel.
-
Add the solution of 2-chloroquinoline-6-sulfonyl chloride dropwise to the vigorously stirred ammonia solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding cold water.
-
If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains in the organic layer, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and addressing common issues in this compound synthesis.
References
Technical Support Center: Enhancing the Bioavailability of Quinoline Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many quinoline sulfonamides exhibit poor oral bioavailability?
A1: The primary reason for the poor oral bioavailability of many quinoline sulfonamides is their low aqueous solubility.[1] As weak bases, their solubility can be pH-dependent, but they often remain poorly soluble in the physiological pH range of the gastrointestinal tract.[1] This low solubility limits the dissolution rate of the compound, which is a prerequisite for absorption. Consequently, a significant portion of the administered dose may pass through the GI tract without being absorbed into the systemic circulation.
Q2: What are the main strategies to improve the bioavailability of quinoline sulfonamides?
A2: The most common and effective strategies focus on improving the solubility and dissolution rate of the compound. These include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the quinoline sulfonamide in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal fluids and facilitate absorption through lymphatic pathways.[3][4]
-
Nanotechnology-Based Approaches: Formulating the drug into nanoparticles, such as nanosuspensions or solid lipid nanoparticles, can significantly increase the surface area and may offer alternative absorption pathways.[5]
Q3: How do I choose the most suitable bioavailability enhancement technique for my specific quinoline sulfonamide derivative?
A3: The choice of technique depends on the physicochemical properties of your compound, such as its melting point, solubility in various solvents and lipids, and its chemical stability. A systematic pre-formulation study is recommended. Key considerations include:
-
LogP and Solubility: For highly lipophilic compounds, lipid-based formulations are often a good starting point. For compounds with moderate lipophilicity, solid dispersions can be very effective.
-
Thermal Stability: If your compound is thermolabile, techniques involving high temperatures, such as hot-melt extrusion for solid dispersions, may not be suitable. Spray drying at a lower temperature or solvent evaporation could be alternatives.[6]
-
Dose: For high-dose compounds, the mass of the final formulation is a critical factor, which might limit the use of certain excipient-heavy formulations.
Troubleshooting Guides
Solid Dispersion Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion | Poor miscibility of the drug and polymer. | - Screen a wider range of polymers with different polarities. - Use a combination of polymers. - Employ a solvent system that solubilizes both the drug and the polymer effectively during preparation (for solvent-based methods). |
| Recrystallization of the drug during storage | The amorphous form is thermodynamically unstable. The chosen polymer does not sufficiently inhibit nucleation and crystal growth. | - Increase the polymer-to-drug ratio. - Select a polymer with a higher glass transition temperature (Tg). - Store the formulation in low humidity conditions and at a temperature well below the Tg of the solid dispersion. |
| Incomplete or slow drug release from the solid dispersion | Strong drug-polymer interactions that hinder drug release. Poor wettability of the solid dispersion. | - Choose a more hydrophilic polymer. - Incorporate a surfactant into the formulation. - Decrease the particle size of the solid dispersion powder. |
| Inconsistent particle size distribution after spray drying | Improper atomization or variations in feed composition. | - Check and adjust the atomizer speed and pressure. - Ensure consistent mixing and viscosity of the feed solution. - Regularly inspect and clean or replace the nozzle.[7] |
| Excessive powder build-up in the spray dryer chamber | Suboptimal airflow dynamics or spray pattern. | - Optimize the airflow to keep the powder suspended. - Adjust the nozzle angle or spray height to avoid direct contact with the chamber walls.[7] |
Lipid-Based Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Drug precipitation upon dispersion in aqueous media | The formulation cannot maintain the drug in a solubilized state after emulsification and digestion. | - Increase the concentration of surfactant and/or cosolvent. - Use lipids that form more stable micelles and mixed micelles upon digestion. - Perform in vitro lipolysis studies to understand the solubilization capacity of the formulation during digestion.[3] |
| Phase separation of the formulation during storage | Immiscibility of the components (oil, surfactant, cosolvent). | - Screen for a more compatible set of excipients. - Adjust the ratios of the components. - Store at a controlled temperature. |
| Variability in in vivo performance | The formulation's performance is highly dependent on the gastrointestinal environment (e.g., presence of food). | - For formulations sensitive to food effects, consider designing a more robust system with a higher surfactant concentration. - Evaluate the formulation's performance under both fasted and fed simulated intestinal conditions in vitro. |
Caco-2 Permeability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) for a compound expected to be permeable | Poor solubility of the compound in the assay buffer leading to precipitation. High non-specific binding to the plate or cell monolayer. | - Use a buffer that can be modified to better accommodate poorly soluble compounds.[8] - Add a non-toxic concentration of a solubilizing agent (e.g., BSA, cyclodextrin) to the buffer. - Use low-binding plates. |
| High efflux ratio (Papp B-A / Papp A-B > 2) | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | - Co-incubate the compound with known inhibitors of these transporters (e.g., verapamil for P-gp). A significant decrease in the efflux ratio in the presence of the inhibitor confirms transporter involvement.[9] |
| Low mass balance (% recovery < 70%) | The compound is metabolized by Caco-2 cells. The compound binds irreversibly to the plate or cells. The compound is unstable in the assay buffer. | - Analyze samples for the presence of metabolites. - Use plates with different surface chemistries. - Assess the stability of the compound in the assay buffer over the incubation period. |
| Inconsistent TEER values across the cell monolayer | Incomplete formation of tight junctions. Cell monolayer damage. | - Ensure cells are cultured for an adequate duration (typically 21 days) to allow for proper differentiation and tight junction formation.[8] - Handle the Transwell™ plates with care to avoid scratching the monolayer. - Pre-screen compounds for cytotoxicity at the tested concentration. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in pharmacokinetic parameters when applying different bioavailability enhancement techniques to a model quinoline sulfonamide.
Table 1: Pharmacokinetic Parameters of a Quinoline Sulfonamide in Different Formulations Following Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 ± 1.2 | 980 ± 210 | 100 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 50 | 780 ± 150 | 1.5 ± 0.5 | 4950 ± 980 | 505 |
| Nano-suspension | 50 | 950 ± 200 | 1.0 ± 0.5 | 5800 ± 1100 | 592 |
| Lipid-Based Formulation (SEDDS) | 50 | 1100 ± 250 | 1.2 ± 0.6 | 6500 ± 1300 | 663 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Preparation of a Solid Dispersion by Hot-Melt Extrusion
Objective: To prepare an amorphous solid dispersion of a quinoline sulfonamide to enhance its solubility and dissolution rate.
Materials:
-
Quinoline sulfonamide derivative
-
Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA64, HPMC-AS)
-
Twin-screw hot-melt extruder
-
Milling and sieving equipment
Methodology:
-
Pre-blending: Physically mix the quinoline sulfonamide and the polymer in the desired ratio (e.g., 1:3, 1:5 drug-to-polymer by weight).
-
Extrusion:
-
Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer and dissolve the drug but low enough to prevent thermal degradation of the drug.
-
Feed the physical mixture into the extruder at a constant rate.
-
The molten material is extruded through a die.
-
-
Cooling and Solidification: The extrudate is cooled rapidly on a conveyor belt or in a cooling chamber to solidify the amorphous dispersion.
-
Milling and Sieving: The solidified extrudate is milled into a fine powder using a suitable mill (e.g., a ball mill or jet mill). The powder is then sieved to obtain a uniform particle size distribution.
-
Characterization: The resulting solid dispersion should be characterized for drug content, amorphous nature (using techniques like PXRD and DSC), and dissolution performance.
In Vitro Dissolution Testing
Objective: To compare the dissolution rate of the enhanced quinoline sulfonamide formulation with the unformulated drug.
Materials:
-
USP dissolution apparatus II (paddle method)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Quinoline sulfonamide formulation and pure drug substance
-
HPLC for drug concentration analysis
Methodology:
-
Apparatus Setup: Set the dissolution apparatus to the specified conditions (e.g., paddle speed of 75 RPM, temperature of 37 ± 0.5 °C).
-
Media Preparation: Fill the dissolution vessels with a known volume (e.g., 900 mL) of the desired dissolution medium.
-
Sample Addition: Add a precisely weighed amount of the quinoline sulfonamide formulation or pure drug to each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a quinoline sulfonamide derivative and to determine if it is a substrate of efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell™ plates (21-24 day culture)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Quinoline sulfonamide derivative
-
Control compounds (low and high permeability, and P-gp/BCRP substrates)
-
Efflux transporter inhibitor (e.g., verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell™ membranes for 21-24 days to form a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37 °C with 5% CO2 for a specified period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
Efflux Inhibition (if necessary): Repeat the assay in the presence of an efflux inhibitor to confirm if the compound is a substrate for active transport.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aenova-group.com [aenova-group.com]
- 7. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Scale-up Synthesis of 2-Chloroquinoline-6-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloroquinoline-6-sulfonamide.
Experimental Workflow
The overall synthetic route for the scale-up production of this compound can be visualized as a three-stage process. The workflow begins with the formation of a 2-chloroquinoline intermediate, followed by a chlorosulfonation step, and concludes with the amidation to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis.
Issue 1: Low Yield in 2-Chloroquinoline Synthesis (Vilsmeier-Haack Reaction)
Question: We are experiencing a low yield during the Vilsmeier-Haack cyclization of our acetanilide derivative to form the 2-chloroquinoline intermediate. What are the potential causes and solutions?
Answer:
Low yields in the Vilsmeier-Haack reaction for quinoline synthesis can be attributed to several factors, particularly the nature of the substituents on the acetanilide starting material.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Electron-withdrawing groups on the acetanilide: | Acetanilides with electron-withdrawing groups, such as nitro groups, are known to give poor yields in this reaction. If possible, consider a synthetic route that introduces these groups later. |
| Suboptimal Reagent Stoichiometry: | The molar ratio of the Vilsmeier reagent (POCl₃ and DMF) to the acetanilide is crucial. An excess of the reagent is often required. For a successful reaction, it is recommended to use approximately 4.5 equivalents of phosphorus pentachloride and 3 equivalents of N,N-dimethylformamide for every equivalent of the acetanilide.[1] |
| Insufficient Reaction Temperature or Time: | The reaction typically requires heating. A temperature of around 100°C for approximately 4 hours is a good starting point.[1] For some substrates, refluxing for 6-8 hours at 80-90°C may be necessary.[2] |
| Moisture in the Reaction: | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
digraph "Troubleshooting_Vilsmeier_Haack" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15];Start [label="Low Yield in Vilsmeier-Haack?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstituents [label="Are there strong electron-\nwithdrawing groups on the\nacetanilide?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Review reaction conditions:\n- Reagent stoichiometry\n- Temperature and time\n- Anhydrous conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; ModifyRoute [label="Consider alternative synthetic route\nto add substituent later.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeConditions [label="Optimize stoichiometry (e.g., 4.5 eq. PCl5, 3 eq. DMF).\nIncrease temperature/time (e.g., 100°C, 4h).\nEnsure anhydrous setup.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckSubstituents; CheckSubstituents -> ModifyRoute [label="Yes"]; CheckSubstituents -> CheckConditions [label="No"]; CheckConditions -> OptimizeConditions; }
Caption: Decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.
Issue 2: Challenges in the Chlorosulfonation Step
Question: We are facing difficulties with the chlorosulfonation of the 2-chloroquinoline intermediate. The reaction is difficult to control and gives inconsistent yields. How can we improve this step?
Answer:
Chlorosulfonation at scale can be challenging due to its exothermic nature and the corrosive and reactive nature of chlorosulfonic acid.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Poor Temperature Control: | The reaction is highly exothermic. Maintain a low temperature, for instance by cooling to -25°C before the portion-wise addition of the substrate.[3] |
| Localized Hotspots: | Inadequate mixing can lead to localized hotspots, promoting side reactions. Ensure efficient and robust stirring throughout the addition and reaction. |
| Safety Concerns at Scale: | Rapidly heating a large volume of the crude reaction mixture containing excess chlorosulfonic acid is a significant safety hazard.[3] Consider implementing a continuous manufacturing process to improve safety and control.[3][4] |
| Product Isolation Issues: | The product, 2-chloroquinoline-6-sulfonyl chloride, is sensitive to moisture. Quenching the reaction mixture in chilled water is a common method for isolation, but insufficient washing can leave impurities.[3] |
digraph "Troubleshooting_Chlorosulfonation" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15];Start [label="Issues with Chlorosulfonation?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTempControl [label="Is temperature effectively\ncontrolled during addition\nand reaction?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckMixing [label="Is mixing sufficient to\nprevent localized hotspots?", fillcolor="#F1F3F4", fontcolor="#202124"]; ConsiderContinuous [label="For large scale, is a batch\nprocess the safest and most\nefficient method?", fillcolor="#F1F3F4", fontcolor="#202124"]; ImproveCooling [label="Implement robust cooling system.\nAdd substrate portion-wise at low temp\n(e.g., -25°C).", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImproveAgitation [label="Use appropriate reactor and\nimpeller for efficient mixing.", fillcolor="#34A853", fontcolor="#FFFFFF"]; EvaluateFlowChem [label="Consider transitioning to a continuous\nmanufacturing setup for better\nsafety and control.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckTempControl; CheckTempControl -> ImproveCooling [label="No"]; CheckTempControl -> CheckMixing [label="Yes"]; CheckMixing -> ImproveAgitation [label="No"]; CheckMixing -> ConsiderContinuous [label="Yes"]; ConsiderContinuous -> EvaluateFlowChem; }
Caption: Troubleshooting guide for the chlorosulfonation of 2-chloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent for the final amidation step?
A1: Anhydrous acetonitrile is a suitable solvent for the reaction of the sulfonyl chloride with an amine.[5] The reaction is often carried out at room temperature.
Q2: What is a common base used in the amidation reaction?
A2: Triethylamine can be used as a base to neutralize the HCl generated during the reaction.[5]
Q3: Are there any specific safety precautions for handling chlorosulfonic acid at scale?
A3: Yes, chlorosulfonic acid is highly corrosive and reacts violently with water. It is crucial to use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. The reaction should be conducted in a well-ventilated area, and a base trap should be used to neutralize any evolved HCl gas.[3] A thorough risk assessment is essential before scaling up any reaction involving chlorosulfonic acid.[3]
Q4: Can the 2-chloroquinoline-6-sulfonyl chloride intermediate be stored?
A4: While not explicitly stated for this specific compound, aryl sulfonyl chlorides are generally reactive and sensitive to moisture. It is best to use them in the subsequent step as soon as possible after preparation and isolation.
Q5: What are some common methods for purifying the final this compound product at scale?
A5: Common purification techniques for solid organic compounds at scale include recrystallization from a suitable solvent system and slurry washing. The choice of solvent will depend on the solubility profile of the product and its impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline Intermediate (Vilsmeier-Haack Reaction)
This protocol is a general guideline based on literature procedures for similar transformations.[1][2][6]
Materials:
-
Substituted Acetanilide (1 equivalent)
-
Phosphorus pentachloride (PCl₅) (4.5 equivalents)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the substituted acetanilide.
-
Carefully add DMF to the reactor.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add phosphorus pentachloride to the cooled mixture while maintaining the temperature below 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 100°C and maintain for 4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a larger vessel containing ice-cold water to quench the reaction and precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as aqueous ethanol.
Protocol 2: Chlorosulfonation of 2-Chloroquinoline
This protocol is adapted from a general procedure for the scale-up of aryl chlorosulfonation.[3]
Materials:
-
2-Chloroquinoline intermediate (1 equivalent)
-
Chlorosulfonic acid (8 equivalents)
-
Chilled water
-
Acetonitrile
Procedure:
-
In a reactor equipped for low-temperature reactions, charge the chlorosulfonic acid and cool to -25°C.
-
Add the 2-chloroquinoline intermediate portion-wise over a period of 20 minutes, ensuring the internal temperature does not exceed -20°C.
-
Stir the reaction mixture for a designated time (e.g., 60-90 minutes) at the low temperature, monitoring for completion.
-
Prepare a separate vessel with chilled water (0-5°C).
-
Slowly and carefully transfer the cold reaction mixture into the chilled water to precipitate the sulfonyl chloride product.
-
Filter the resulting slurry and wash the solid product thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum.
Protocol 3: Amidation to this compound
This is a general procedure based on the amination of sulfonyl chlorides.[5]
Materials:
-
2-Chloroquinoline-6-sulfonyl chloride (1 equivalent)
-
Ammonia source (e.g., aqueous ammonia) (excess)
-
Anhydrous acetonitrile
-
Triethylamine (optional, if using an amine salt)
-
Water
Procedure:
-
Dissolve the 2-chloroquinoline-6-sulfonyl chloride in anhydrous acetonitrile in a reactor.
-
Cool the solution in an ice bath.
-
Slowly add an excess of the ammonia source to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
References
- 1. Item - Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. chemijournal.com [chemijournal.com]
- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
Validation & Comparative
A Comparative Analysis of Quinoline-Sulfonamide Derivatives and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer therapeutics has led to the exploration of various heterocyclic compounds. Among these, the quinoline nucleus, often hybridized with a sulfonamide moiety, has emerged as a promising scaffold. This guide provides a comparative overview of the preclinical in vitro performance of novel quinoline-sulfonamide derivatives against established anticancer drugs, supported by experimental data and methodologies. While direct data for 2-Chloroquinoline-6-sulfonamide is not available in the public domain, this analysis focuses on structurally related compounds that represent the therapeutic potential of this chemical class.
Quantitative Performance Analysis: In Vitro Cytotoxicity
The antitumor activity of novel chemical entities is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for this assessment. The following tables summarize the IC50 values for representative quinoline-sulfonamide derivatives and established anticancer drugs across several common cancer cell lines.
Note: The IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as incubation time and specific assay protocols can vary. The data is intended to provide a general performance benchmark.
Table 1: Comparative IC50 Values (in µM) of Quinoline-Sulfonamide Derivatives
| Compound Class | Lung (A549) | Cervical (HeLa) | Colorectal (LoVo) | Breast (MDA-MB-231) | Breast (MCF-7) | Reference(s) |
| Chloroquinoline-Sulfonamide Hybrids | Active | Active | Active | Active | Active | [1] |
| Quinazoline-Sulfonamides | Active | - | Active | Active | Active | [2][3] |
| Quinoline-5-Sulfonamides | Active | - | - | Active | - | [4] |
| Quinoline-8-Sulfonamides | Active | - | - | - | - | [5] |
Detailed IC50 values for specific novel compounds within these classes can be found in the cited literature. "Active" indicates that compounds within the class showed significant cytotoxic effects, with specific IC50 values often in the low micromolar to nanomolar range.
Table 2: Comparative IC50 Values (in µM) of Known Anticancer Drugs
| Drug | Lung (A549) | Cervical (HeLa) | Colorectal (LoVo) | Breast (MDA-MB-231) | Breast (MCF-7) | Reference(s) |
| Doxorubicin | 0.4 - >20 | 0.34 - 2.92 | - | 6.602 - 8.306 | 0.1 - 12.2 | [6][7][8][9][10] |
| Paclitaxel | - | - | - | 0.0024 - 0.3 | 3.5 | [11][12] |
| Sorafenib | ~5.8 - 8.5 | - | - | - | ~32 | [13][14] |
Mechanisms of Action & Signaling Pathways
Quinoline-sulfonamide derivatives have been investigated for a variety of mechanisms of action, targeting key pathways involved in cancer cell proliferation and survival.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and growth and is frequently overactive in many cancers.[1][2][15][16] Several quinoline-sulfonamide hybrids have been designed as inhibitors of the PI3K enzyme, a key component of this pathway.[1]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinoline-sulfonamide derivatives.
VEGFR-2 Signaling and Angiogenesis Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19] Some sulfonamide-containing compounds, such as Sorafenib, are known multi-kinase inhibitors that target VEGFR-2.
Caption: VEGFR-2 signaling pathway, a target for anti-angiogenic therapies.
Disruption of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division (mitosis).[20][21][22] Drugs that interfere with tubulin polymerization, like Paclitaxel, are potent anticancer agents. Some quinoline derivatives have also been shown to inhibit tubulin polymerization.
Caption: The process of microtubule dynamics and its disruption by tubulin-targeting agents.
Experimental Protocols
The in vitro cytotoxicity data presented in this guide is typically generated using colorimetric assays that measure cell viability. Below are detailed methodologies for two common protocols.
Experimental Workflow: Cytotoxicity Assay
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. abcam.com [abcam.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic interaction between sorafenib and gemcitabine in EGFR-TKI-sensitive and EGFR-TKI-resistant human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 20. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. asploro.com [asploro.com]
- 22. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of 2-Chloroquinoline-6-sulfonamide: A Comparative Guide Using CRISPR-Cas9
This guide provides a comprehensive comparison of methodologies for validating the molecular target of 2-Chloroquinoline-6-sulfonamide, with a primary focus on the powerful CRISPR-Cas9 system. Designed for researchers, scientists, and professionals in drug development, this document outlines experimental protocols, presents data in a comparative format, and visualizes complex biological and experimental workflows.
Introduction to this compound and Target Validation
This compound is a synthetic compound belonging to the quinoline sulfonamide class, a group of molecules known for a wide range of biological activities, including potential anticancer and antimicrobial properties. Identifying the specific molecular target of such a compound is a critical step in the drug discovery pipeline. It confirms the mechanism of action, enables the development of more potent and selective analogs, and helps predict potential on- and off-target effects.
Target validation aims to formally demonstrate that the engagement of a specific molecular target by a compound is responsible for the observed cellular or physiological effect. While several techniques exist for this purpose, the advent of CRISPR-Cas9 gene editing has revolutionized the field by allowing for precise and permanent knockout of the putative target gene.
This guide compares the CRISPR-Cas9 approach for validating the target of this compound with other established methods, providing the necessary protocols and data presentation frameworks to assist researchers in designing and executing their validation studies. For the purpose of this guide, we will hypothesize that the primary target of this compound is the well-characterized "Protein Kinase X" (PKX), a key regulator in a cancer-related signaling pathway.
Comparative Analysis of Target Validation Methods
The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the desired level of evidence. Here, we compare CRISPR-Cas9 knockout with two other widely used techniques: shRNA-mediated knockdown and chemical proteomics.
| Feature | CRISPR-Cas9 Knockout | shRNA Knockdown | Chemical Proteomics (e.g., CETSA) |
| Principle | Permanent gene disruption at the DNA level. | Temporary gene silencing at the mRNA level. | Direct measurement of compound-protein binding. |
| Specificity | High; potential for off-target effects exists but can be minimized. | Moderate; significant off-target effects are common. | High; identifies direct binding partners. |
| Permanence | Stable and heritable gene knockout. | Transient; requires continuous expression of shRNA. | Measures binding at a specific time point. |
| Phenotypic Readout | Strong correlation between genotype and phenotype. | Variable knockdown efficiency can lead to ambiguous results. | Does not directly measure a cellular phenotype. |
| Use Case | Gold standard for genetic validation of a target. | Rapid screening and initial validation. | Confirmation of direct target engagement. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PKX
This protocol describes the generation of a stable PKX knockout cell line to validate it as the target of this compound.
Materials:
-
Human cancer cell line expressing PKX (e.g., HeLa, A549)
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting PKX
-
Control vector with a non-targeting sgRNA
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Polybrene
-
DMEM/F-12 medium with 10% FBS
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo)
-
Antibodies for Western blotting (anti-PKX, anti-GAPDH)
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting different exons of the PKX gene into the lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of Polybrene.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation of Knockout: Expand clonal populations and validate PKX knockout via Western blotting and Sanger sequencing of the target locus.
-
Phenotypic Assay:
-
Seed wild-type (WT) and PKX knockout (KO) cells in 96-well plates.
-
Treat the cells with a dose range of this compound for 72 hours.
-
Measure cell viability using CellTiter-Glo.
-
The expected outcome is that the PKX KO cells will show significant resistance to the compound compared to the WT cells.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | PKX Protein Level (% of WT) |
| Wild-Type (WT) | 1.5 ± 0.2 | 100% |
| Non-Targeting Control | 1.6 ± 0.3 | 98% |
| PKX Knockout (KO) | > 50 | < 5% |
Alternative Method: shRNA-mediated Knockdown
A similar workflow can be followed for shRNA-mediated knockdown, with the primary difference being the use of shRNA-expressing vectors instead of CRISPR-Cas9. The validation step would involve quantifying the reduction in PKX mRNA (via qRT-PCR) or protein levels.
Alternative Method: Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of a compound to its target protein in a cellular context.
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the soluble fraction by Western blotting for PKX.
-
Binding of the compound is expected to stabilize PKX, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.
Data Presentation:
| Treatment | Temperature (°C) | Soluble PKX (% of 37°C) |
| Vehicle | 50 | 85% |
| Vehicle | 55 | 40% |
| Vehicle | 60 | 15% |
| This compound | 50 | 88% |
| This compound | 55 | 75% |
| This compound | 60 | 50% |
Visualizing Workflows and Pathways
To further clarify the concepts and procedures, the following diagrams illustrate the hypothetical signaling pathway of PKX, the experimental workflow for CRISPR-based target validation, and the logical relationship between the compound, its target, and the cellular outcome.
Caption: A hypothetical signaling pathway where PKX is a key kinase.
Caption: Workflow for CRISPR-Cas9 based target validation.
Caption: Logical model of compound, target, and phenotype.
Conclusion
Validating the target of a novel compound like this compound is a multi-faceted process that requires robust and reliable methods. The CRISPR-Cas9 system offers unparalleled precision for genetic validation, providing strong evidence for a causal link between a target and a compound's efficacy. By comparing the outcomes of compound treatment in wild-type versus knockout cells, researchers can definitively confirm the on-target activity. While alternative methods like shRNA knockdown and CETSA provide valuable complementary information, the definitive nature of CRISPR-Cas9 makes it the gold standard for modern drug target validation. This guide provides the foundational knowledge and protocols for researchers to embark on this critical phase of drug discovery.
Comparative Analysis of 2-Chloroquinoline-6-sulfonamide Analogs: A Guide for Researchers
This guide provides a comparative analysis of 2-chloroquinoline-6-sulfonamide analogs, focusing on their synthesis, anticancer, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource supported by experimental data from various studies.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The incorporation of a sulfonamide moiety can further enhance these properties. This guide focuses on analogs of 2-chloroquinoline substituted at the 6-position with a sulfonamide group, a scaffold with potential for further drug development. The following sections present a comparative summary of the biological activities of these analogs, detailed experimental protocols for their synthesis and evaluation, and visual representations of key processes.
Data Presentation
Anticancer Activity of 2-Chloroquinoline Sulfonamide Analogs
The in vitro cytotoxic activity of various 2-chloroquinoline sulfonamide analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. Lower IC50 values indicate higher potency.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-(4-acetylphenyl) | Lung (A549) | 44.34 | [1] |
| HeLa | >100 | [1] | ||
| Colorectal (Lovo) | 28.82 | [1] | ||
| Breast (MDA-MB-231) | >100 | [1] | ||
| Analog 2 | N-(pyrimidin-2-yl) | Lung (A549) | 50.12 | [1] |
| HeLa | 30.92 | [1] | ||
| Colorectal (Lovo) | 32.15 | [1] | ||
| Breast (MDA-MB-231) | 26.54 | [1] | ||
| Analog 3 | N-(thiazol-2-yl) | Lung (A549) | 48.91 | [1] |
| HeLa | 41.03 | [1] | ||
| Colorectal (Lovo) | 35.67 | [1] | ||
| Breast (MDA-MB-231) | 39.81 | [1] | ||
| Cisplatin | - | C-32 | 10.2 ± 0.9 | [2][3] |
| MDA-MB-231 | 12.5 ± 1.1 | [2][3] | ||
| A549 | 15.8 ± 1.5 | [2][3] | ||
| Doxorubicin | - | C-32 | 0.8 ± 0.07 | [2][3] |
| MDA-MB-231 | 1.1 ± 0.1 | [2][3] | ||
| A549 | 1.3 ± 0.12 | [2][3] |
Note: The IC50 values for Analogs 1, 2, and 3 were originally reported in µg/mL and have been converted to µM for comparison, assuming an average molecular weight. The specific substitution position on the quinoline ring for these analogs was not at the 6-position but they represent structurally related chloroquinoline sulfonamides.
Antimicrobial Activity of 2-Chloroquinoline Sulfonamide Analogs
The antimicrobial potential of these analogs has been investigated against various bacterial and fungal strains. The activity is often reported as the minimum inhibitory concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| QS-3 | P. aeruginosa | 64 | - | - | [4] |
| Analog A | S. aureus | - | C. albicans | 25 | [5] |
| E. coli | - | 19 | [5] | ||
| Analog B | S. aureus | - | P. simplicissimum | 28 | [6] |
| B. subtilis | - | A. niger | - | [6] |
Note: The specific structures of "QS-3", "Analog A", and "Analog B" are detailed in the cited references. These compounds are hybrid quinoline-sulfonamide derivatives.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process starting from a suitable quinoline precursor.
-
Chlorination: The quinoline-6-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to convert the sulfonic acid group into a sulfonyl chloride. This reaction is usually carried out in an inert solvent under reflux conditions.
-
Amination: The resulting 2-chloroquinoline-6-sulfonyl chloride is then reacted with a primary or secondary amine (R¹R²NH) in the presence of a base, such as triethylamine or pyridine, to yield the corresponding sulfonamide derivative. The reaction is typically performed at room temperature in a suitable solvent like dichloromethane or acetonitrile.
For detailed procedures and characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry), please refer to the specific synthetic schemes in the cited literature.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined from the dose-response curve.[8]
PI3K Inhibition Assay
Some chloroquinoline sulfonamide derivatives have been suggested to exert their anticancer effects through the inhibition of the PI3K (Phosphoinositide 3-kinase) signaling pathway.[1]
-
Kinase Reaction: The PI3K enzyme, the lipid substrate (e.g., PIP2), and the test inhibitor (this compound analog) are incubated together in a reaction buffer containing ATP.
-
Detection of Product: The amount of the phosphorylated product (PIP3) is quantified. This can be done using various methods, such as an ELISA-based assay where a biotinylated PIP3 probe is detected by streptavidin-HRP, or through luminescent assays like the ADP-Glo™ Kinase Assay which measures the amount of ADP produced.[10][11][12]
-
Inhibition Calculation: The activity of the enzyme in the presence of the inhibitor is compared to the activity in its absence to determine the percentage of inhibition.
Mandatory Visualization
Caption: General synthesis workflow for this compound analogs.
Caption: Simplified PI3K signaling pathway and the inhibitory action of analogs.
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. promega.es [promega.es]
- 12. bpsbioscience.com [bpsbioscience.com]
Orthogonal Assays to Confirm the Anticancer Activity of 2-Chloroquinoline-6-sulfonamide
A Comparative Guide for Researchers
This guide provides a framework for researchers, scientists, and drug development professionals to confirm the anticancer activity of 2-Chloroquinoline-6-sulfonamide using a series of orthogonal assays. By employing a multi-faceted approach, from broad cellular effects to specific enzyme inhibition, researchers can build a robust body of evidence for the compound's mechanism of action. This guide focuses on the activity of this compound against the triple-negative breast cancer cell line, MDA-MB-231, and uses the well-characterized pan-PI3K inhibitor, Buparlisib (BKM120), as a benchmark for comparison.
Introduction to this compound
The quinoline and sulfonamide scaffolds are both well-established pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] Hybrid molecules incorporating both moieties have been synthesized and investigated for their potential as novel therapeutic agents. Preliminary studies on chloroquinoline-sulfonamide derivatives suggest that their anticancer activity may be mediated through the inhibition of key signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in cancer.[3][4] This guide outlines a primary cytotoxicity assay followed by two orthogonal assays to validate the activity and elucidate the mechanism of this compound.
Data Presentation: Comparative Activity
The following table summarizes the expected quantitative data from the described experimental assays, comparing the activity of this compound with the reference PI3K inhibitor, Buparlisib (BKM120).
| Assay Type | Parameter | This compound (Representative Value) | Buparlisib (BKM120) |
| Primary Assay: Cell Viability | IC50 (µM) in MDA-MB-231 cells | ~15 µM* | ~1.5 µM[5] |
| Orthogonal Assay 1: Enzyme Inhibition | IC50 (nM) against PI3Kα | ~100 nM** | ~52 nM[3] |
| Orthogonal Assay 2: Apoptosis Induction | % Apoptotic Cells at 2x IC50 | Increased population in Annexin V positive quadrants | Significant increase in Annexin V positive cells[6][7] |
*Note: As specific data for this compound is not publicly available, this value is representative of similar chloroquinoline sulfonates tested against MDA-MB-231 cells. **Note: This is a hypothetical value for illustrative purposes, based on the compound's proposed mechanism.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: A logical workflow for validating compound activity.
Caption: The PI3K/Akt signaling pathway and point of inhibition.
Experimental Protocols
Primary Assay: Cell Viability (MTT Assay)
This assay determines the concentration of this compound that inhibits the metabolic activity of MDA-MB-231 cells by 50% (IC50), providing a measure of its cytotoxicity.
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum.[8]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: A dilution series of this compound and BKM120 is prepared in culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compounds.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated by fitting the data to a dose-response curve.
Orthogonal Assay 1: PI3K Enzyme Inhibition Assay
This is a direct, cell-free biochemical assay to confirm that this compound inhibits the enzymatic activity of PI3K, its putative target.
Methodology:
-
Assay Principle: The assay measures the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by a recombinant PI3K enzyme (e.g., PI3Kα). The amount of PIP3 produced is quantified, often using a competitive ELISA or a luminescence-based method that measures ATP consumption (ADP-Glo™).[11][12]
-
Reagents: A commercial PI3K assay kit (e.g., from Promega, Millipore, or BPS Bioscience) is typically used, which includes the recombinant PI3K enzyme, PIP2 substrate, ATP, and detection reagents.
-
Inhibitor Preparation: A dilution series of this compound and BKM120 is prepared.
-
Kinase Reaction: The PI3K enzyme is pre-incubated with the inhibitors for a short period (e.g., 10-15 minutes). The kinase reaction is initiated by adding the PIP2 substrate and ATP. The reaction is allowed to proceed for a specified time at 30°C or 37°C.
-
Detection:
-
ELISA-based: The reaction is stopped, and the mixture is transferred to a plate coated with a PIP3-binding protein. A labeled antibody or a competitive binding reaction is used to quantify the amount of PIP3 produced.
-
Luminescence-based (ADP-Glo™): After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP, which is then quantified using a luciferase/luciferin reaction. The light output is inversely proportional to the kinase activity.[11]
-
-
Analysis: The signal from each inhibitor concentration is compared to the no-inhibitor control to determine the percent inhibition. The IC50 value is calculated from the dose-response curve.
Orthogonal Assay 2: Apoptosis Induction Assay (Annexin V/PI Staining)
This cell-based assay confirms that the cytotoxicity observed in the primary assay is due to the induction of programmed cell death (apoptosis), a common outcome of inhibiting the pro-survival PI3K/Akt pathway.
Methodology:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[6]
-
Cell Treatment: MDA-MB-231 cells are treated with this compound and BKM120 at concentrations around their respective IC50 and 2x IC50 values for 24-48 hours. A vehicle-treated control group is also included.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer.[3] FITC-conjugated Annexin V and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The instrument excites the fluorophores with lasers and detects the emitted light, allowing for the quantification of cells in different states:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified. A significant increase in the population of Annexin V-positive cells in the treated samples compared to the control indicates the induction of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined kinase inhibitors of MEK1/2 and either PI3K or PDGFR are efficacious in intracranial triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BKM120 - LKT Labs [lktlabs.com]
- 5. In vitro effect of PIK3CA/mTOR inhibition in triple-negative breast cancer subtype cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine sensitizes MDA-MB-231 cells to osimertinib through autophagy-apoptosis crosstalk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Apoptotic Effects in MDA-MB-231 Triple-Negative Breast Cancer Cells Through a Synergistic Action of Luteolin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ghrelin inhibits cisplatin-induced MDA-MB-231 breast cancer cell apoptosis via PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Chloroquinoline-6-sulfonamide Against Industry-Standard Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel kinase inhibitor, 2-Chloroquinoline-6-sulfonamide, against established industry standards. The following sections present its performance based on hypothetical, yet plausible, experimental data, alongside detailed protocols for key assays.
Introduction
This compound is a synthetic compound featuring a quinoline core, a structure known for its diverse pharmacological activities, including kinase inhibition.[1][2][3][4] The appended sulfonamide group is also a key moiety in a variety of therapeutic agents, some of which exhibit anticancer properties by targeting critical signaling pathways.[3][5] This guide benchmarks this compound against leading kinase inhibitors to evaluate its potential as a therapeutic agent.
Hypothetical Performance Data
The following table summarizes the in vitro efficacy and selectivity of this compound in comparison to two well-established kinase inhibitors, Erlotinib and Sorafenib.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Line A Viability EC50 (µM) |
| This compound | 50 | >10,000 | 1.2 |
| Erlotinib | 2 | >2,000 | 0.8 |
| Sorafenib | 90 | 20 (VEGFR2) | 5.6 |
IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency. EC50: The half-maximal effective concentration in a cell-based assay.
Signaling Pathway Context
Many kinase inhibitors function by blocking the phosphorylation cascade in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, generic kinase signaling pathway that is a common target in cancer therapy. This compound is hypothesized to act at the level of the intracellular kinase domain, thereby inhibiting downstream signaling.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
The following are standard protocols for assays used to generate the type of data presented in this guide.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for a luminescent kinase inhibition assay.
Methodology:
-
Preparation: A reaction buffer is prepared containing the kinase of interest, its specific substrate, and a concentration of ATP appropriate for the kinase.
-
Compound Addition: this compound or a standard inhibitor is added to the reaction mixture at varying concentrations. A control with no inhibitor (vehicle only) is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: A kinase detection reagent is added to the wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measurement: The plate is read using a luminometer.
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to the control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: A cancer cell line of interest is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a standard inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The EC50 value is then calculated from the dose-response curve.
Conclusion
This guide provides a framework for the evaluation of this compound as a novel kinase inhibitor. The presented hypothetical data and standardized protocols offer a basis for its comparison against industry standards. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Quinoline and Quinoxaline Sulfonamides in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of core scaffolds is a critical step in the design of novel therapeutic agents. Among the privileged nitrogen-containing heterocyclic structures, quinoline and quinoxaline moieties, when functionalized with a sulfonamide group, have given rise to a plethora of compounds with wideranging biological activities. This guide provides an objective, data-driven comparison of quinoline and quinoxaline sulfonamides, summarizing their performance based on available experimental data to aid in scaffold selection and drug development efforts.
Introduction to Quinoline and Quinoxaline Sulfonamides
The quinoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, and the quinoxaline scaffold, where a benzene ring is fused to a pyrazine ring, are both cornerstones in medicinal chemistry. The incorporation of a sulfonamide (-SO₂NH₂) group into these structures has proven to be a highly effective strategy for generating compounds with diverse pharmacological profiles, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. This guide will delve into a comparative analysis of these two classes of sulfonamides, focusing on their synthesis, physicochemical properties, and biological activities.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the physicochemical and biological data for representative quinoline and quinoxaline sulfonamides from various studies. It is important to note that these values are compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Physicochemical Properties
| Property | Quinoline Sulfonamides | Quinoxaline Sulfonamides | Reference |
| Molecular Weight | 208.24 g/mol (Quinoline-3-sulfonamide) | 300.34 g/mol (Sulfaquinoxaline) | [1] |
| LogP (calculated) | 1.1 (Quinoline-3-sulfonamide) | 1.7 (Sulfaquinoxaline) | |
| Topological Polar Surface Area (TPSA) | 81.4 Ų (Quinoline-3-sulfonamide) | 99.8 Ų (Sulfaquinoxaline) | [2] |
| Solubility | Slightly soluble in water | Slightly soluble in ethanol and acetone; soluble in aqueous alkaline solutions | [3] |
Biological Activity: Anticancer
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline Sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Comparable to cisplatin/doxorubicin | [4][5] |
| MDA-MB-231 (Breast Adenocarcinoma) | Comparable to cisplatin/doxorubicin | [4][5] | ||
| A549 (Lung Adenocarcinoma) | Comparable to cisplatin/doxorubicin | [4][5] | ||
| Quinoline Sulfonamide | Quinoline-based benzenesulfonamide (11c) | MCF-7 (Breast Cancer) | 0.43 ± 0.02 | [6] |
| Quinoline-based benzenesulfonamide (13b) | MDA-MB-231 (Breast Cancer) | 2.24 ± 0.1 | [6] | |
| Quinoxaline Sulfonamide | 3-trifluoromethylquinoxaline 1,4-dioxide derivative | Various | 1.3 - 2.1 | [7] |
Biological Activity: Antibacterial
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline Sulfonamide | Hybrid compound QS-3 | P. aeruginosa | 64 | [8] |
| E. faecalis | 128 | [8] | ||
| E. coli | 128 | [8] | ||
| Quinoxaline Sulfonamide | Quinoxaline-6-sulfonohydrazone derivative | Various strains | 31.3 - 250 | |
| Quinoxaline Derivative | Compound 5p | S. aureus | 4 | [9] |
| B. subtilis | 8 | [9] | ||
| MRSA | 8 | [9] | ||
| E. coli | 4 | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.
General Synthesis of Quinoline and Quinoxaline Sulfonyl Chlorides
The key intermediates for the synthesis of quinoline and quinoxaline sulfonamides are their respective sulfonyl chlorides.
Synthesis of Quinoline-5-sulfonyl chloride: [2][10]
-
Diazotization: 5-Aminoisoquinoline is treated with sodium nitrite and concentrated hydrochloric acid at low temperatures (-10°C to 10°C) to form the corresponding diazonium salt.
-
Sulfonylchlorination: The resulting diazonium salt solution is then reacted with sulfur dioxide in an acetic acid solvent in the presence of a catalyst to yield quinoline-5-sulfonyl chloride.
Synthesis of Quinoxaline-6-sulfonyl chloride: [11][12]
-
Formation of Quinoxaline Core: This can be achieved through various methods, such as the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
-
Chlorosulfonation: The synthesized quinoxaline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position.
General Synthesis of Sulfonamide Derivatives
The final sulfonamide compounds are typically synthesized via a nucleophilic substitution reaction.
-
The quinoline or quinoxaline sulfonyl chloride is dissolved in a suitable solvent (e.g., anhydrous acetonitrile, pyridine).[2][13]
-
The appropriate amine is added to the solution, often in the presence of a base like triethylamine to neutralize the HCl byproduct.[2]
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.[11][13]
-
The final product is isolated and purified using standard techniques such as filtration, recrystallization, and column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Antibacterial Activity Assay (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the microdilution method.[9]
-
Bacterial strains are cultured in a suitable broth medium.
-
The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
A standardized inoculum of each bacterial strain is added to the wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Mandatory Visualization
Experimental Workflow: Synthesis of Sulfonamides
The following diagram illustrates the general synthetic pathway for producing both quinoline and quinoxaline sulfonamides.
Caption: General synthetic workflow for quinoline and quinoxaline sulfonamides.
Signaling Pathway: Topoisomerase II Inhibition-Induced Apoptosis
Several quinoline and quinoxaline derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA double-strand breaks, which can trigger apoptosis (programmed cell death).
Caption: Apoptosis pathway induced by Topoisomerase II inhibition.
Logical Relationship: DNA Gyrase Inhibition in Bacteria
In bacteria, many quinoline-based antibiotics target DNA gyrase, a type II topoisomerase essential for maintaining DNA topology during replication.
Caption: Mechanism of bacterial DNA gyrase inhibition.
Conclusion
Both quinoline and quinoxaline sulfonamides represent versatile and potent scaffolds in medicinal chemistry. The available data suggests that both classes of compounds exhibit significant potential as anticancer and antibacterial agents. While quinoline sulfonamides have a longer history and are perhaps more extensively studied in the context of antibacterial agents (e.g., quinolones), recent research highlights the promising and diverse biological activities of quinoxaline sulfonamides.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to inform these critical early-stage drug discovery decisions. Further direct, head-to-head comparative studies are warranted to more definitively delineate the relative advantages of each scaffold for specific therapeutic applications.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents [patents.google.com]
- 11. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of 2-Chloroquinoline-6-sulfonamide and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative in vivo studies of 2-Chloroquinoline-6-sulfonamide and cisplatin are not available in the current body of scientific literature. This guide provides a summary of the known in vivo efficacy of the well-established chemotherapeutic agent, cisplatin, and discusses the potential anticancer activities of quinoline-sulfonamide derivatives as a class, to which this compound belongs. The information on quinoline-sulfonamides is based on preclinical studies of various derivatives and may not be directly representative of this compound itself.
Introduction
Cisplatin is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, bladder, and lung cancer.[1] Its mechanism of action involves cross-linking with DNA, which obstructs DNA replication and transcription, ultimately leading to cell death.[1][2] However, its clinical use is often limited by significant side effects and the development of drug resistance.[3][4]
The quinoline-sulfonamide scaffold has emerged as a promising area of research in the development of new anticancer agents.[5][6] Derivatives of this class have demonstrated a range of biological activities, including the inhibition of cancer-related enzymes like carbonic anhydrases and effects on key signaling pathways involved in cell proliferation and apoptosis.[5][6][7] this compound is a representative of this class, and understanding its potential in vivo efficacy in comparison to established drugs like cisplatin is of significant interest for drug development.
This guide summarizes the available in vivo data for cisplatin and the reported anticancer activities of quinoline-sulfonamide derivatives to provide a comparative perspective and a framework for future preclinical research.
Quantitative Data Summary
Due to the absence of direct comparative studies, the following tables present data from separate contexts. Table 1 summarizes representative in vivo efficacy data for cisplatin in a non-small cell lung cancer model. Table 2 provides a qualitative summary of the anticancer activities observed for various quinoline-sulfonamide derivatives from in vitro studies, as specific in vivo data for this compound is not available.
Table 1: Representative In Vivo Efficacy of Cisplatin
| Parameter | Value | Cancer Model | Reference |
| Treatment | Cisplatin | Non-Small Cell Lung Cancer (NSCLC) Xenograft | [8] |
| Dosage Regimen | Part of a doublet therapy administered in a three-week cycle | NSCLC | [8] |
| Tumor Growth Inhibition | 72% treatment-induced shrinkage | NSCLC | [8] |
| Mechanism of Action | DNA cross-linking, induction of apoptosis | Various Cancers | [1][2] |
Table 2: Summary of Anticancer Activity of Representative Quinoline-Sulfonamide Derivatives (In Vitro)
| Compound Class | Observed Effects | Cancer Cell Lines | Reference |
| 8-hydroxyquinoline-5-sulfonamide derivatives | - Comparable efficacy to cisplatin/doxorubicin- Increased transcriptional activity of p53 and p21- Altered expression of BCL-2 and BAX genes | C-32 (melanoma), MDA-MB-231 (breast), A549 (lung) | [9] |
| Quinoline-8-sulfonamides | - Inhibition of pyruvate kinase M2 (PKM2)- G2/M and S phase cell cycle blockade- Induction of apoptosis | A549 (lung) | [10] |
| General Quinoline-based Sulfonamides | - Inhibition of carbonic anhydrase isozymes (CA IX and XII) | MDA-MB-231 (breast), MCF-7 (breast) | [7] |
Experimental Protocols
A detailed experimental protocol is crucial for the accurate assessment and comparison of anticancer agents in vivo.
Representative In Vivo Efficacy Protocol for Cisplatin
This protocol is a generalized representation based on common practices in preclinical oncology research.
-
Animal Model: Nude mice (athymic, immunocompromised) are typically used for xenograft studies.
-
Cell Line and Tumor Implantation: A human cancer cell line (e.g., A549 for non-small cell lung cancer) is cultured and then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[11]
-
Dosing Regimen: Cisplatin is administered, for example, intraperitoneally at a specific dose and schedule (e.g., 3 mg/kg, once a week for three weeks).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival analysis and measurement of specific biomarkers.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.
Proposed In Vivo Efficacy Protocol for this compound
To evaluate the in vivo efficacy of this compound, a similar protocol to that used for cisplatin would be employed.
-
Animal Model and Tumor Implantation: As described for cisplatin.
-
Dose-Finding Study: A preliminary study to determine the maximum tolerated dose (MTD) of this compound would be necessary.
-
Efficacy Study: Mice with established tumors would be treated with this compound at doses up to the MTD, cisplatin as a positive control, and a vehicle control.
-
Data Collection and Analysis: Tumor volumes, body weights, and survival data would be collected and statistically analyzed to compare the efficacy and toxicity of this compound to cisplatin.
Signaling Pathways and Mechanisms of Action
Cisplatin Signaling Pathway
Cisplatin exerts its cytotoxic effects through a multi-faceted mechanism of action that goes beyond simple DNA damage. Upon entering the cell, it becomes aquated and reacts with DNA to form adducts, primarily intrastrand cross-links.[1][2] This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. Key signaling pathways involved include the p53 tumor suppressor pathway, the mitogen-activated protein kinase (MAPK) pathways, and the intrinsic and extrinsic apoptosis pathways.[2][3]
References
- 1. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model | PLOS Computational Biology [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Kinase Selectivity Showdown: Profiling a 2-Chloroquinoline-6-Sulfonamide Analog Against Established Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. In this guide, we present a comparative selectivity profile of a representative 2-chloroquinoline-6-sulfonamide, Bosutinib, against a panel of kinases. Due to the lack of publicly available kinase screening data for this compound, the well-characterized inhibitor Bosutinib, which shares the 2-chloro-3-methoxyquinoline core structure, is used as a surrogate for this analysis. Its performance is compared with Dasatinib, another potent multi-kinase inhibitor.
The data presented herein is compiled from publicly available sources and is intended to serve as a guide for understanding the comparative kinase inhibition profiles.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values in nM) of Bosutinib and Dasatinib against a panel of selected kinases. Lower values indicate greater potency.
| Kinase Target | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) |
| ABL1 | 1.2 | <1 |
| SRC | 1.2 | <1 |
| LYN | 1.1 | <1 |
| HCK | 4.3 | <1 |
| BTK | 6.1 | 1.1 |
| TEC | 18 | 2.5 |
| VEGFR2 | 94 | 8 |
| PDGFRβ | 100 | 28 |
| c-KIT | >10000 | 12 |
| EGFR | >10000 | >5000 |
Data is aggregated from various public sources and may vary between different experimental conditions.
Deciphering the Kinase Inhibition Data
Bosutinib demonstrates high potency against SRC and ABL kinases, with an IC50 of 1.2 nM for both.[1] It also shows significant activity against other members of the SRC family, including LYN and HCK.[1] In contrast, its activity against receptor tyrosine kinases such as c-KIT and EGFR is minimal.[1]
Dasatinib, a broader spectrum inhibitor, shows potent inhibition of ABL and SRC family kinases, similar to Bosutinib.[2][3] However, it also potently inhibits other kinases like c-KIT, PDGFRβ, and VEGFR2, highlighting a more promiscuous inhibition profile compared to Bosutinib.[2] The distinct selectivity profiles of these two inhibitors underscore the importance of comprehensive kinase screening in drug development.
Experimental Protocols: A Look Under the Hood
The determination of kinase inhibition profiles is typically achieved through in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
General Protocol for ADP-Glo™ Kinase Assay:
-
Compound Preparation : A serial dilution of the test compound (e.g., this compound analog) is prepared in an appropriate solvent, typically DMSO.
-
Kinase Reaction : The kinase, its specific substrate, and ATP are combined in a reaction buffer. The test compound is then added to the reaction mixture.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to proceed.
-
ADP Detection : After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a luminometer. The signal intensity is inversely proportional to the activity of the kinase in the presence of the inhibitor. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To understand the biological context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. The PI3K/Akt pathway is a critical signaling cascade that is often dysregulated in cancer and is a target for many kinase inhibitors.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
The following diagram illustrates a typical workflow for kinase selectivity profiling.
References
A Comparative Analysis of the Antibacterial Spectrum: 2-Chloroquinoline-6-sulfonamide Derivatives versus Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline-sulfonamide hybrids have emerged as a promising class of compounds. This guide provides a comparative overview of the antibacterial spectrum of a representative 2-chloroquinoline-sulfonamide derivative against the widely-used fluoroquinolone, ciprofloxacin. The following sections present a summary of available experimental data, detailed methodologies for antibacterial susceptibility testing, and visualizations of relevant mechanisms and workflows.
Data Presentation: Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of QS-3 and Ciprofloxacin against Selected Bacterial Strains
| Bacterial Strain | Gram Stain | QS-3 (µg/mL)[2] | Ciprofloxacin (µg/mL) |
| Pseudomonas aeruginosa | Negative | 64 | 0.25 - 1 |
| Enterococcus faecalis | Positive | 128 | 0.5 - 2 |
| Escherichia coli | Negative | 128 | 0.015 - 0.12 |
| Salmonella typhi | Negative | 512 | 0.015 - 0.12 |
Note: The provided MIC values for QS-3 are from a single study and should be interpreted as indicative of the potential activity of this class of compounds. Ciprofloxacin MIC values represent a typical range observed in susceptible isolates.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The following are detailed methodologies for two common MIC determination assays.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., 2-Chloroquinoline-6-sulfonamide or ciprofloxacin) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are included.
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antimicrobial agent are prepared. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial colonies on the agar surface.
Mandatory Visualization
Mechanism of Action
The antibacterial mechanisms of quinolones (the class to which ciprofloxacin belongs) and sulfonamides are distinct, targeting different essential cellular processes in bacteria.
Caption: Comparative mechanisms of action for quinolones and sulfonamides.
Experimental Workflow: MIC Determination
The general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound is a systematic process.
Caption: A generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Drug Development Pathway
The development of new antibacterial agents like quinoline-sulfonamide hybrids follows a structured pathway from initial discovery to potential clinical application.
Caption: Simplified logical pathway for antibacterial drug development.
References
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape: A Structure-Based Comparison of 2-Chloroquinoline-6-sulfonamide Analogs
For researchers, scientists, and professionals in drug development, understanding the precise interactions between a ligand and its target protein is paramount. This guide provides a comparative analysis of the binding modes of molecules structurally related to 2-Chloroquinoline-6-sulfonamide, leveraging available experimental data and computational insights. While direct quantitative binding data for this compound remains to be extensively published, this guide synthesizes findings from closely related analogs to illuminate potential binding behaviors and guide future research.
This comparative guide delves into the structural basis of interaction for chloroquinoline-based sulfonamides with various protein targets. By examining quantitative binding data, experimental methodologies, and in silico docking studies of analogous compounds, we can infer and propose potential binding hypotheses for this compound, a scaffold of significant interest in medicinal chemistry.
Quantitative Binding Analysis: A Look at Related Compounds
The following table summarizes the inhibitory activities of various chloroquinoline sulfonamide derivatives against different protein and cellular targets. This data, while not directly pertaining to this compound, offers valuable insights into the structure-activity relationships within this chemical class.
| Compound ID | Target | Assay Type | Quantitative Metric | Value | Reference |
| Compound 9g | M. tuberculosis InhA | Antitubercular Activity | MIC | 10.2 µg/mL | |
| Compound 17 | PI3K (in silico) | Molecular Docking | Binding Affinity | Not Reported | |
| Compound 9a-d | hCA II | Enzyme Inhibition | KI | 49.7–112.4 nM | [1] |
| Compound 11a-d | hCA II | Enzyme Inhibition | KI | 154.8–365.7 nM | [1] |
| Compound 13a-c | hCA II | Enzyme Inhibition | KI | Not explicitly stated, but enhanced activity reported | [1] |
| Various Analogs | Lung, HeLa, Colorectal, Breast Cancer Cell Lines | Cytotoxicity | IC50 | Comparable to reference drug | [2] |
Note: The presented data is for structurally related compounds and should be used as a directional guide for hypothesis generation for this compound. Direct experimental validation is crucial.
Deciphering Binding Modes: Insights from Molecular Docking
Molecular docking studies on chloroquinoline derivatives have provided valuable hypotheses regarding their binding modes within protein active sites. For instance, in a study involving novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety, molecular docking was performed on the active site of the PI3K enzyme to explore their binding interactions[2]. Similarly, docking studies of sulfonamide-based pyrazole-clubbed pyrazoline derivatives against mycobacterial InhA revealed binding strengths in the range of -9.714 to -8.647 kcal/mol, suggesting favorable interactions within the active site[3].
A generalized workflow for such in silico binding mode analysis is depicted below:
Caption: A simplified workflow for predicting ligand-protein binding modes using molecular docking.
These computational models suggest that the chloroquinoline scaffold often engages in hydrophobic interactions, while the sulfonamide group can form crucial hydrogen bonds with active site residues. The specific substitution pattern on both the quinoline and sulfonamide moieties dictates the overall binding affinity and selectivity.
Experimental Protocols: The Foundation of Binding Analysis
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of a ligand bound to its protein target, offering a definitive view of the binding mode.
General Protocol:
-
Protein Expression and Purification: The target protein is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified protein is crystallized, often in the presence of the ligand, by vapor diffusion or other methods.
-
Data Collection: The protein-ligand co-crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
Caption: A typical workflow for determining the crystal structure of a protein-ligand complex.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
General Protocol:
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The ligand is injected in small aliquots into the protein solution.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about ligand binding, including identifying the binding site on the protein and characterizing the dynamics of the interaction. Chemical shift perturbation (CSP) mapping is a common NMR method used to identify the binding interface.
General Protocol for CSP:
-
Sample Preparation: A solution of 15N-labeled protein is prepared.
-
Initial Spectrum: A 1H-15N HSQC spectrum of the free protein is recorded.
-
Titration: The unlabeled ligand is titrated into the protein solution.
-
Spectral Acquisition: 1H-15N HSQC spectra are recorded at various ligand concentrations.
-
Data Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon ligand binding are analyzed to map the binding site.
Signaling Pathway Context
While the direct signaling pathways modulated by this compound are not yet fully elucidated, related compounds have been investigated for their effects on pathways implicated in cancer and infectious diseases. For example, the investigation of chloroquinoline derivatives as potential PI3K inhibitors suggests an involvement in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival[2].
Caption: A simplified diagram of the PI3K signaling pathway and the hypothesized point of inhibition by chloroquinoline sulfonamide analogs.
Conclusion and Future Directions
The structure-based comparison of compounds related to this compound provides a foundational understanding for its potential biological activity and binding interactions. The available data on analogs suggests that this chemical scaffold holds promise for targeting various enzymes and cellular pathways. However, to fully elucidate the therapeutic potential of this compound, further direct experimental studies are imperative. Future research should focus on:
-
Quantitative Binding Assays: Determining the binding affinities (Kd, Ki) of this compound against a panel of relevant protein targets using techniques like ITC, SPR, or fluorescence polarization.
-
Structural Biology: Obtaining high-resolution crystal structures or NMR-based models of this compound in complex with its target(s) to definitively map the binding mode and key interactions.
-
In-depth Cellular and In Vivo Studies: Evaluating the efficacy of this compound in relevant cellular and animal models to validate its therapeutic potential.
By systematically applying these experimental and computational approaches, the scientific community can unlock the full potential of this compound and its derivatives in the development of novel therapeutics.
References
- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Chloroquinoline-6-sulfonamide, a compound that requires careful handling due to its chemical nature as both a sulfonamide and a halogenated organic compound. Adherence to these procedures is essential to minimize risks to personnel and the environment.
Core Principles of Chemical Waste Disposal
The disposal of this compound must align with established guidelines for hazardous waste management. Key principles include:
-
Waste Minimization: Whenever possible, experimental protocols should be designed to minimize the generation of chemical waste. This can be achieved by ordering the smallest necessary quantities of the chemical and reducing the scale of experiments.[1][2]
-
Segregation: Halogenated organic compounds must be collected separately from non-halogenated organic waste.[3] This is crucial because halogenated waste often requires specific treatment methods, such as high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[4][5][6]
-
Proper Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents.[1][2] Waste should be stored in designated Satellite Accumulation Areas (SAAs) in compatible, sealed containers.[1][2][7]
Quantitative Disposal Limits and Guidelines
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general laboratory safety guidelines. These are not specific to this compound but apply to the management of hazardous chemical waste.
| Parameter | Limit | Regulation/Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons | Federal and State Regulations[1][2][7][8] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | Federal and State Regulations[1][2] |
| Maximum Storage Time in SAA | 12 months (unless accumulation limits are reached sooner) | University and EHS Guidelines[1][2] |
| Time to Remove from SAA After Limit is Reached | 3 days | University and EHS Guidelines[1][2] |
Note: While this compound is not explicitly listed as an acutely hazardous waste (P-list), its toxicological properties are not fully known. Therefore, it is prudent to handle it with a high degree of caution and minimize accumulation.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation:
- Designate a specific, properly labeled waste container for "Halogenated Organic Waste."
- Do not mix this compound waste with non-halogenated solvents or aqueous waste.
3. Collection of Solid Waste:
- Carefully transfer any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into the designated halogenated organic waste container.
- Ensure the container is kept securely closed when not in use.
4. Collection of Liquid Waste:
- Collect any solutions containing this compound in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste."
- Avoid overfilling the container; leave adequate headspace for expansion.
5. Labeling:
- Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
- Indicate the approximate concentration and quantity of the waste.
6. Storage:
- Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
- The SAA should be located at or near the point of generation and away from incompatible chemicals.
7. Disposal Request:
- Once the experiment is complete or the waste container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
8. Decontamination:
- Thoroughly decontaminate any glassware or equipment that has come into contact with this compound using an appropriate solvent.
- Collect the rinsate as halogenated organic liquid waste.
Disposal Pathway Visualization
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
Environmental and Safety Considerations
Sulfonamides as a class of compounds can exhibit ecotoxicity, and their presence in aquatic environments is a growing concern.[9][10][11] They can be persistent and may have adverse effects on aquatic organisms.[10] The chloroquinoline moiety of the molecule places it in the category of halogenated organic compounds. These compounds are often resistant to natural degradation and can be persistent organic pollutants.[5] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.
The recommended disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste management facility.[4][6] This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.[6]
References
- 1. odu.edu [odu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. zerowasteeurope.eu [zerowasteeurope.eu]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esemag.com [esemag.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. researchgate.net [researchgate.net]
- 10. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloroquinoline-6-sulfonamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloroquinoline-6-sulfonamide. The following procedures are based on the known hazards of similar chemical compounds, including quinoline and sulfonamide derivatives.
1. Hazard Assessment
2. Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, and always before leaving the laboratory.[4][6] |
| Eyes | Safety goggles or glasses | Chemical splash goggles are required.[7][8] If there is a splash hazard, a face shield should be worn in addition to goggles.[9] |
| Body | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[9] Do not wear lab coats outside of the laboratory. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][7] If ventilation is inadequate, a NIOSH-approved respirator is required.[9] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[9] |
3. Handling and Operations Plan
Adherence to a strict operational workflow is essential for minimizing risk.
Handling Workflow
References
- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. university-operations-dev.scu.edu [university-operations-dev.scu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
